beta-Nicotinamide Adenine Dinucleotide Sodium Salt
Descripción
Structure
2D Structure
Propiedades
Número CAS |
20111-18-6 |
|---|---|
Fórmula molecular |
C21H26N7NaO14P2 |
Peso molecular |
685.4 g/mol |
Nombre IUPAC |
sodium 1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboximidate |
InChI |
InChI=1S/C21H27N7O14P2.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |
Clave InChI |
OGCURMAMSJFXSG-QYZPTAICSA-M |
SMILES isomérico |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[Na+] |
SMILES canónico |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[Na+] |
Otros números CAS |
20111-18-6 |
Pictogramas |
Irritant |
Sinónimos |
Adenine Dinucleotide, Dihydronicotinamide Coenzyme I Dihydronicotinamide Adenine Dinucleotide Dinucleotide, Dihydronicotinamide Adenine Dinucleotide, Nicotinamide-Adenine Diphosphopyridine Nucleotide DPN NAD NADH Nadide Nicotinamide Adenine Dinucleotide Nicotinamide-Adenine Dinucleotide Nucleotide, Diphosphopyridine |
Origen del producto |
United States |
Nicotinamide Adenine Dinucleotide Metabolic Pathways and Regulation
Biosynthesis of Nicotinamide (B372718) Adenine (B156593) Dinucleotide
Cells synthesize NAD+ through two primary types of pathways: de novo synthesis, which builds the molecule from amino acid precursors, and salvage pathways, which recycle pre-existing components like nicotinamide. wikipedia.orgqualialife.com While most tissues in mammals predominantly rely on the salvage pathway, de novo synthesis is particularly active in the liver and kidneys. wikipedia.org
De novo, or "from scratch," synthesis pathways construct the pyridine (B92270) ring of NAD+ from simple amino acid building blocks. wikipedia.orgqualialife.com The specific precursor amino acid can differ between organisms. wikipedia.org A common feature of these pathways is the generation of quinolinic acid (QA), which is then converted into nicotinic acid mononucleotide (NaMN), a key intermediate that feeds into a common pathway for final NAD+ synthesis. wikipedia.orgcolumbia.edu
In animals and some bacteria, the de novo synthesis of NAD+ begins with the essential amino acid L-tryptophan. wikipedia.orgcolumbia.eduembopress.org This multi-step enzymatic route is often referred to as the kynurenine (B1673888) pathway. stanford.eduwikipathways.org
The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by either tryptophan-2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). frontiersin.orgembopress.orgwikipathways.org Through a series of subsequent reactions, N-formylkynurenine is transformed into kynurenine, and eventually into an unstable intermediate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS). frontiersin.orgwikipathways.org This molecule represents a critical branch point; it can either be directed toward complete oxidation or undergo spontaneous cyclization to form quinolinic acid (QA). frontiersin.orgembopress.org The enzyme quinolate phosphoribosyltransferase (QPRT) then converts QA into nicotinic acid mononucleotide (NaMN). stanford.eduembopress.org From this point, the pathway merges with the Preiss-Handler salvage pathway to complete the synthesis of NAD+. embopress.orgwikipathways.org
Key Enzymes and Intermediates in the Tryptophan-Dependent Pathway
| Enzyme | Precursor | Product |
|---|---|---|
| Tryptophan-2,3-dioxygenase (TDO) / Indoleamine 2,3-dioxygenase (IDO) | L-Tryptophan | N-formylkynurenine |
| Kynurenine formamidase | N-formylkynurenine | L-kynurenine |
| Kynurenine 3-monooxygenase | L-kynurenine | 3-hydroxykynurenine |
| Kynureninase | 3-hydroxykynurenine | 3-hydroxyanthranilic acid |
| 3-hydroxyanthranilate 3,4-dioxygenase | 3-hydroxyanthranilic acid | α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) |
| Spontaneous cyclization | α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) | Quinolinic acid (QA) |
In some bacteria and in plants, the de novo synthesis of NAD+ utilizes the amino acid L-aspartate as its starting precursor. wikipedia.orgtandfonline.comresearchgate.net This pathway also converges on the production of quinolinic acid. The process begins with the conversion of L-aspartate to iminoaspartate (B1260514) by L-aspartate oxidase. tandfonline.comnih.gov Quinolinate synthase then condenses iminoaspartate with dihydroxyacetone phosphate (B84403) (DHAP) to form quinolinic acid. tandfonline.comnih.gov Similar to the tryptophan-dependent route, quinolinic acid is then converted by quinolate phosphoribosyltransferase (QPRT) into nicotinic acid mononucleotide (NaMN), which enters the final common steps of NAD+ synthesis. researchgate.netnih.gov
Key Enzymes and Intermediates in the Aspartic Acid-Dependent Pathway
| Enzyme | Precursor(s) | Product |
|---|---|---|
| L-aspartate oxidase (NadB) | L-aspartate | Iminoaspartate |
| Quinolinate synthetase (NadA) | Iminoaspartate, Dihydroxyacetone phosphate (DHAP) | Quinolinic acid (QA) |
Salvage pathways are the primary mechanism for maintaining NAD+ levels in most mammalian tissues. wikipedia.org These pathways recycle NAD+ precursors, known as vitamin B3 or niacin, which include nicotinamide (NAM), nicotinic acid (NA), and nicotinamide riboside (NR). wikipedia.orgqualialife.com These compounds are derived from the diet and from the breakdown of cellular NAD+ by consuming enzymes. wikipedia.org
The recycling of nicotinamide (NAM) is the principal NAD+ salvage pathway in mammals, responsible for generating approximately 85% of the total NAD+. frontiersin.org This pathway is crucial because NAD+-consuming enzymes like sirtuins and PARPs cleave NAD+ and release NAM as a byproduct, which can then be salvaged to regenerate NAD+. wikipathways.orgfrontiersin.org
The first and rate-limiting step is catalyzed by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). wikipedia.orgfrontiersin.orgfrontiersin.orgf1000research.com NAMPT converts nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). frontiersin.orgresearchgate.netnih.gov The resulting NMN is the immediate precursor to NAD+ in this pathway. wikipedia.orgnih.gov In the final step, NMN is converted to NAD+ through the action of enzymes known as nicotinamide mononucleotide adenylyltransferases (NMNATs). wikipathways.orgnih.gov Humans have three isoforms of NMNAT (NMNAT1, -2, and -3) with distinct subcellular localizations, ensuring NAD+ synthesis can occur in different cellular compartments, including the nucleus, Golgi complex, and mitochondria. wikipathways.orgnih.gov
Key Enzymes and Intermediates in the Nicotinamide Recycling Pathway
| Enzyme | Precursor(s) | Product |
|---|---|---|
| Nicotinamide Phosphoribosyltransferase (NAMPT) | Nicotinamide (NAM), PRPP | Nicotinamide mononucleotide (NMN) |
The Preiss-Handler pathway, named after its discoverers Jack Preiss and Philip Handler, utilizes nicotinic acid (NA) to synthesize NAD+. wikipedia.orgqualialife.com This pathway begins with the conversion of NA to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT), using PRPP as a co-substrate. wikipathways.orgqualialife.com
This intermediate, NaMN, is the same molecule produced at the end of the de novo synthesis pathways, thus representing a point of convergence. columbia.eduqualialife.com The subsequent steps are shared with the de novo pathway. First, NaMN is adenylated by a nicotinate mononucleotide adenylyltransferase (NMNAT) enzyme to form nicotinic acid adenine dinucleotide (NaAD). wikipathways.orgqualialife.com In the final step, the enzyme NAD+ synthetase (NADS) amidates the nicotinic acid moiety of NaAD, using glutamine as a nitrogen donor, to produce the final NAD+ molecule. wikipathways.orgqualialife.comtermedia.pl
Key Enzymes and Intermediates in the Preiss-Handler Pathway
| Enzyme | Precursor(s) | Product |
|---|---|---|
| Nicotinate Phosphoribosyltransferase (NAPRT) | Nicotinic acid (NA), PRPP | Nicotinic acid mononucleotide (NaMN) |
| Nicotinate Mononucleotide Adenylyltransferase (NMNAT1, -2, -3) | NaMN, ATP | Nicotinic acid adenine dinucleotide (NaAD) |
Salvage Pathways for Nicotinamide Adenine Dinucleotide Recycling
Nicotinamide Riboside and Nicotinamide Mononucleotide Conversion Mechanisms
Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN) are pivotal precursors in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+). The conversion of these molecules into NAD+ involves distinct enzymatic steps.
NR is primarily converted to NMN through a phosphorylation reaction catalyzed by Nicotinamide Riboside Kinases (NRKs). nih.govnih.gov This single-step phosphorylation is considered a highly efficient route for NMN synthesis. aginganddisease.org Once inside the cell, NR is acted upon by NRK1 and NRK2, which phosphorylate it to form NMN. nih.govnmn.com This newly synthesized NMN then enters the core NAD+ salvage pathway. nmn.com
However, the cellular uptake of NMN is a topic of ongoing research. Some studies suggest that NMN must be dephosphorylated to NR by ectoenzymes like CD73 to cross the cell membrane, after which it is re-phosphorylated back to NMN intracellularly. aginganddisease.orgnih.gov Conversely, other research has identified a specific transporter for NMN, Slc12a8, in the intestines of mice, suggesting direct uptake is possible. aginganddisease.orgnmn.com
Once NMN is available within the cell, either through direct transport or from the conversion of NR, it is then adenylated to form NAD+. This final step is catalyzed by Nicotinamide Mononucleotide Adenylyltransferases (NMNATs). nih.govnmn.com
Nicotinamide Riboside Kinase Pathway
The Nicotinamide Riboside Kinase (NRK) pathway represents a significant route for NAD+ biosynthesis starting from nicotinamide riboside (NR). columbia.edu This pathway is initiated by the phosphorylation of NR to nicotinamide mononucleotide (NMN) by nicotinamide riboside kinases (NRKs). nih.govcolumbia.edu In humans, there are two primary NRK enzymes, NRK1 and NRK2. termedia.plnih.gov
The activity of these kinases is crucial for the utilization of exogenous NR to boost cellular NAD+ levels. nih.gov Studies have shown that in the absence of NRK enzymes, the ability of NR and even NMN supplementation to increase NAD+ is blocked. nih.gov The two-step process involves NRKs first phosphorylating NR to NMN, which is then converted into NAD+ by NMN adenylyltransferases (NMNATs). nih.gov
While NRK1 is more broadly found in mammalian tissues, NRK2 expression is more specific, with a notable presence in muscle tissue. termedia.pl The crystal structures of human NRK1 have revealed that it is structurally similar to other metabolite kinases and have helped identify the active site residues essential for the activity of both NRK1 and NRK2. nih.govnih.gov Interestingly, these structures also indicated that nicotinic acid riboside (NaR) can be a substrate for human NRK enzymes, pointing to additional, previously unknown pathways to NAD+. nih.govnih.gov
Enzymatic Regulation of Nicotinamide Adenine Dinucleotide Biosynthesis
The biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+) is a tightly regulated process governed by several key enzymes. These enzymes control the flow of precursors through the various synthesis pathways, ensuring cellular NAD+ levels are maintained in response to metabolic demands.
Nicotinate Phosphoribosyltransferase (NAPRT)
Nicotinate Phosphoribosyltransferase (NAPRT) is a key enzyme in the Preiss-Handler pathway of NAD+ biosynthesis. nih.gov It catalyzes the conversion of nicotinic acid (NA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NaMN) and pyrophosphate (PPi). nih.govfrontiersin.org This reaction is the initial step in synthesizing NAD+ from dietary nicotinic acid. nih.gov
The activity of NAPRT is tissue-specific, and in some tissues like the liver, intestine, heart, and kidney of mice, nicotinic acid is a more efficient NAD+ precursor than nicotinamide, highlighting the importance of NAPRT in these organs. nih.govfrontiersin.org Furthermore, under conditions of oxidative stress, NA can be more effective at raising NAD+ levels than nicotinamide, a process dependent on NAPRT activity. nih.govfrontiersin.org The expression of NAPRT has been observed in various human tissues and its levels can be altered in different types of tumors. oncotarget.com The enzyme's activity can be influenced by various metabolites. For instance, ATP can have a dual effect, acting as a stimulator at low substrate concentrations and an inhibitor at high concentrations, while inorganic phosphate acts as an activator. nih.gov
Nicotinamide Phosphoribosyltransferase (NAMPT)
Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis, which recycles nicotinamide (NAM) back into NAD+. frontiersin.orgnih.govplos.org It catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). nih.govmdpi.com This pathway is responsible for producing the majority of the total NAD+ pool in mammals. frontiersin.org
NAMPT exists in both intracellular (iNAMPT) and extracellular (eNAMPT) forms. nih.gov iNAMPT is crucial for maintaining the intracellular NAD+ pool, thereby influencing the activity of NAD-dependent enzymes like sirtuins and PARPs, which are involved in cellular metabolism, DNA repair, and stress responses. frontiersin.orgfrontiersin.orgnih.gov The regulation of cellular processes by NAMPT is largely mediated through its control of NAD+ levels. frontiersin.org
eNAMPT, on the other hand, can act as a cytokine or adipokine, and has been implicated in inflammatory processes. nih.gov Elevated levels of eNAMPT are associated with various metabolic and inflammatory conditions. nih.gov The expression and release of NAMPT are influenced by cellular stress signals such as hypoxia, starvation, and pro-inflammatory cytokines. frontiersin.orgnih.gov Given its central role in NAD+ metabolism and cellular function, NAMPT has become a significant area of research. patsnap.com
Nicotinate/Nicotinamide Mononucleotide Adenylyltransferases (NMNATs)
Nicotinate/Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) are a family of essential enzymes that catalyze the final step in the biosynthesis of NAD+. nih.gov They facilitate the conversion of nicotinamide mononucleotide (NMN) or nicotinic acid mononucleotide (NaMN) and ATP into NAD+ or nicotinic acid adenine dinucleotide (NaAD), respectively. uniprot.orgmolbiolcell.org
In humans, there are three main isoforms of NMNAT—NMNAT1, NMNAT2, and NMNAT3—each with distinct subcellular localizations. nih.govarvojournals.org
NMNAT1 is primarily located in the nucleus. nih.govbiorxiv.org
NMNAT2 is found in the cytoplasm and Golgi complex. nih.govbiorxiv.orgfrontiersin.org
NMNAT3 is localized to the mitochondria. nih.govbiorxiv.orgfrontiersin.org
This differential localization suggests that each isoform has specific, non-redundant functions within the cell, contributing to organelle-specific NAD+ pools. nih.gov For example, nuclear NMNAT1 is important for supplying NAD+ for nuclear enzymes like PARPs, which are involved in DNA repair. nih.gov NMNATs exhibit dual substrate specificity, being able to utilize both NMN and NaMN, which allows them to participate in both the salvage and de novo pathways of NAD+ synthesis. ebi.ac.ukcapes.gov.br The distinct roles of the NMNAT isoforms are critical for various cellular processes, including development, homeostasis, and neuronal protection. molbiolcell.orgarvojournals.org
NAD+ Synthetase (NADS)
NAD+ Synthetase (NADS) is the enzyme that completes the final step of the de novo and Preiss-Handler pathways of NAD+ biosynthesis. nih.gov It catalyzes the amidation of nicotinic acid adenine dinucleotide (NaAD) to form nicotinamide adenine dinucleotide (NAD+). nih.govnmn.com This reaction requires ATP and utilizes an amino group, typically derived from glutamine. nih.gov
The conversion of NaAD to NAD+ is an essential step, as NaAD cannot be used in the same way as NAD+ in cellular redox reactions. nmn.com Therefore, the activity of NADS is critical for the production of functional NAD+ through these pathways. The Preiss-Handler pathway begins with the conversion of nicotinic acid to NaMN by NAPRT, which is then adenylated by NMNATs to form NaAD. nih.gov NADS then acts on this NaAD to produce the final NAD+ molecule. nih.gov The discovery and characterization of the gene encoding NADS have been important for understanding the complete picture of NAD+ biosynthesis. mdpi.com
Quinolate Phosphoribosyltransferase (QPRT)
Quinolate phosphoribosyltransferase (QPRT) is a pivotal enzyme in the de novo synthesis pathway of nicotinamide adenine dinucleotide (NAD+), which originates from the essential amino acid tryptophan. lu.seontosight.ai This pathway, known as the kynurenine pathway, metabolizes tryptophan into various molecules, culminating in the production of NAD+. ontosight.aistanford.edu QPRT catalyzes a critical step in this sequence: the conversion of quinolinic acid (also known as quinolinate) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NAMN). ontosight.aifrontiersin.org This reaction is essential as it incorporates quinolinic acid into the NAD+ biosynthetic route. ontosight.ai
The function of QPRT is vital for maintaining the cellular NAD+ pool, particularly in tissues where this pathway is active. lu.seontosight.ai NAD+ is an indispensable coenzyme for a multitude of cellular processes, including energy metabolism through glycolysis, the citric acid cycle, and oxidative phosphorylation. lu.semdpi.com Beyond its role as a redox cofactor, NAD+ is also a substrate for signaling enzymes like poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are involved in DNA repair and the regulation of gene expression. lu.sewikipedia.org Consequently, by fueling de novo NAD+ synthesis, QPRT supports these fundamental cellular functions. lu.sefrontiersin.org Research has also indicated that QPRT may have functions beyond NAD+ synthesis, including a role in suppressing spontaneous cell death by interacting with active-caspase-3. nih.gov
Indoleamine-2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO)
The catabolism of tryptophan via the kynurenine pathway is initiated by two distinct, rate-limiting enzymes: indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). frontiersin.orgumcg.nl These enzymes catalyze the first and committed step of the pathway, which involves the oxidative cleavage of the indole (B1671886) ring of tryptophan to form N-formylkynurenine, which is subsequently converted to kynurenine. mdpi.com This initial step is crucial as it directs tryptophan away from other metabolic fates, such as serotonin (B10506) synthesis, and channels it towards the production of NAD+ and other neuroactive kynurenine metabolites. umcg.nlaginganddisease.org
While both enzymes catalyze the same reaction, they differ in their tissue distribution and regulation. plos.org TDO is predominantly expressed in the liver, where it plays a major role in regulating systemic tryptophan levels. plos.orgresearchgate.net In contrast, IDO is found in a wide range of tissues and cell types, including immune cells like macrophages and microglia, and its expression is highly inducible by pro-inflammatory stimuli, such as interferon-gamma. frontiersin.orgmdpi.complos.org This inducibility positions IDO as a key regulator of tryptophan metabolism in the context of immune responses and inflammation. frontiersin.orgaginganddisease.org By initiating the kynurenine pathway, both IDO and TDO are fundamental to the de novo synthesis of NAD+, which is essential for cellular function, especially during periods of high metabolic or inflammatory stress. stanford.edufrontiersin.org
Nicotinamide Adenine Dinucleotide Interplay with Core Cellular Metabolism
Redox Balance and NAD+/NADH Ratio Homeostasis
Nicotinamide adenine dinucleotide exists in two forms: an oxidized form (NAD+) and a reduced form (NADH). promegaconnections.com The balance between these two forms, expressed as the NAD+/NADH ratio, is a critical indicator of the cell's redox state and a central regulator of metabolic activity. wikipedia.orgpromegaconnections.comaging-us.com This ratio reflects the balance between catabolic (oxidative) and anabolic (reductive) processes. pnas.org In healthy mammalian tissues, the cytoplasmic NAD+/NADH ratio is estimated to be high, around 700:1, which favors oxidative reactions and the breakdown of fuel molecules to generate energy. wikipedia.orgembopress.org In contrast, the mitochondrial ratio is much lower, at approximately 8:1. embopress.org
Maintaining the homeostasis of the NAD+/NADH ratio is crucial for cellular health. promegaconnections.comaging-us.com NAD+ acts as an electron acceptor in key metabolic pathways, becoming reduced to NADH. promegaconnections.com This NADH then donates its electrons, primarily to the mitochondrial electron transport chain, to generate ATP, regenerating NAD+ in the process. promegaconnections.comnih.gov This continuous cycle is integral to glycolysis, the citric acid cycle, and oxidative phosphorylation. promegaconnections.com Dysregulation of this ratio is linked to a variety of pathological conditions, including metabolic disorders and neurodegenerative diseases, as it can lead to mitochondrial dysfunction, impaired energy metabolism, and oxidative stress. promegaconnections.comnih.gov
Regulation of Enzyme Activity by Redox State
The cellular redox state, particularly the NAD+/NADH ratio, directly controls the activity of several key enzymes, providing a direct link between metabolic status and the regulation of signaling and transcriptional events. mdpi.comwikipedia.orgoup.com Many dehydrogenases involved in central metabolic pathways are dependent on the availability of NAD+ as a cofactor to accept electrons. nih.gov A high NAD+/NADH ratio, indicating an oxidized state, drives forward the catabolic reactions that produce NADH, such as those in glycolysis and the citric acid cycle. wikipedia.org
Conversely, an accumulation of NADH (a low NAD+/NADH ratio) can inhibit these same enzymes through product inhibition, slowing down the rate of catabolism. quora.com Key enzymes whose activity is modulated by this ratio include glyceraldehyde 3-phosphate dehydrogenase in glycolysis and pyruvate (B1213749) dehydrogenase, which links glycolysis to the citric acid cycle. wikipedia.orgoup.com Beyond its role as a cofactor in redox reactions, NAD+ also acts as a substrate for enzymes like sirtuins and PARPs. wikipedia.orgnih.gov The activity of these enzymes, which regulate transcription, DNA repair, and cellular stress responses, is directly dependent on the concentration of NAD+, not NADH. mdpi.com Therefore, the NAD+/NADH ratio is a critical sensor that adjusts cellular processes in response to the cell's energy and redox status. oup.com
Influences of Hypoxia and Hypoglycemia on Redox State
The NAD+/NADH redox balance is highly sensitive to changes in nutrient and oxygen availability. plos.org Conditions of low oxygen (hypoxia) and low glucose (hypoglycemia) significantly alter the NAD+/NADH ratio, thereby impacting cellular metabolism. nih.gov
Hypoxia : In low oxygen conditions, the mitochondrial electron transport chain, the primary site for NADH re-oxidation to NAD+, is impaired. aging-us.commdpi.com This leads to an accumulation of NADH and a corresponding decrease in the NAD+/NADH ratio. nih.govmdpi.com Studies on cerebral cortex slices have shown that severe hypoxia can cause the NADH concentration and the NADH/NAD+ ratio to increase by over 200%. nih.gov This shift towards a more reduced state is sometimes termed "pseudohypoxia" in other contexts like diabetes, where high glucose can also induce a high NADH/NAD+ ratio even with normal oxygen levels. mdpi.comdiabetesjournals.org
Hypoglycemia : Under low glucose conditions, the rate of glycolysis—a major source of NADH production in the cytoplasm—decreases. nih.gov This reduction in substrate for glycolysis leads to a decrease in NADH levels and, consequently, an increase in the NAD+/NADH ratio (a more oxidized state). nih.gov Experimental data shows that reducing glucose in the incubation medium from 10 mM to 0.5 mM resulted in a significant decrease in NADH and the redox ratio to 60% of the control value. nih.gov Further reduction of glucose to 0.2 mM lowered NADH levels to 40% of the control. nih.gov
The following table summarizes the observed effects of different metabolic conditions on NADH levels and the NAD+/NADH ratio in vitro.
Table 1: Effects of Metabolic Stressors on Redox State
| Condition | Effect on NADH Level | Effect on NADH/NAD+ Ratio | Source |
|---|---|---|---|
| Severe Hypoxia | Increase (>200%) | Increase (>200%) | nih.gov |
| Hypoglycemia (0.5 mM Glucose) | Decrease (to 60% of control) | Decrease (to 60% of control) | nih.gov |
| Hypoglycemia (0.2 mM Glucose) | Decrease (to 40% of control) | Decrease (to 40% of control) | nih.gov |
| Glucose replaced by Pyruvate (10 mM) | Decrease (by 77%) | Decrease (by 79%) | nih.gov |
| Glucose replaced by Lactate (B86563) (10 mM) | Decrease (by 70%) | Decrease (by 71%) | nih.gov |
Nicotinamide Adenine Dinucleotide in Glycolysis
Nicotinamide adenine dinucleotide (NAD+) plays an indispensable role as a coenzyme in glycolysis, the metabolic pathway that begins the breakdown of glucose to extract energy for cellular processes. nih.govdecodeage.com Specifically, NAD+ functions as a crucial oxidizing agent or electron acceptor in one of the key energy-yielding steps of glycolysis. quora.compearson.comtutorchase.com
During the sixth step of glycolysis, the enzyme glyceraldehyde-3-phosphate dehydrogenase catalyzes the oxidation of glyceraldehyde-3-phosphate. In this reaction, NAD+ accepts a hydride ion (a proton and two electrons) from the substrate, becoming reduced to NADH. quora.com This is a critical redox reaction that is essential for the pathway to proceed and for the subsequent generation of ATP. decodeage.compearson.com
The cellular pool of NAD+ is finite. Therefore, for glycolysis to continue producing ATP, the NADH generated must be re-oxidized back to NAD+. quora.comdecodeage.com Under aerobic conditions, this regeneration primarily occurs in the mitochondria, where NADH donates its electrons to the electron transport chain. nih.govquora.com In anaerobic conditions (in the absence of oxygen), NAD+ is regenerated through fermentation processes, where pyruvate or its derivatives are reduced, for example, to lactate in muscle cells or ethanol (B145695) in yeast. quora.comtutorchase.com This regeneration is vital because a buildup of NADH and a depletion of NAD+ would halt glycolysis, thereby stopping ATP production from this pathway. quora.com
Nicotinamide Adenine Dinucleotide in the Tricarboxylic Acid Cycle (TCA Cycle)
The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is a series of enzyme-catalyzed chemical reactions that form a central hub of metabolism. wikipedia.orgbritannica.com It is the final common pathway for the oxidation of carbohydrates, lipids, and proteins. nih.gov Through the catabolism of these macromolecules, a two-carbon organic product called acetyl-CoA is produced, which serves as the entry point into the cycle. wikipedia.orgwalshmedicalmedia.com
A primary function of the TCA cycle is the generation of reducing equivalents in the form of NADH and flavin adenine dinucleotide (FADH2). nih.gov For each molecule of acetyl-CoA that enters the cycle, three molecules of NAD+ are reduced to NADH. wikipedia.orgbritannica.com This reduction occurs at three specific, NAD+-dependent steps within the cycle, catalyzed by the following enzymes:
Isocitrate dehydrogenase droracle.ai
α-ketoglutarate dehydrogenase droracle.ai
Malate (B86768) dehydrogenase droracle.ai
The NADH generated in the TCA cycle is a high-energy molecule that subsequently donates its electrons to the electron transport chain, the next stage of cellular respiration. wikipedia.orgbritannica.com The net result of these interconnected pathways is the oxidation of nutrients to produce adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. wikipedia.org The regulation of the TCA cycle is tightly linked to the cellular energy state, and the ratio of NAD+ to NADH plays a crucial role. A high NADH/NAD+ ratio indicates an energy surplus and leads to the inhibition of the NAD+-dependent dehydrogenases, thus slowing down the cycle. creative-proteomics.com
| Enzyme | Reaction | Role of NAD+ |
| Isocitrate dehydrogenase | Converts isocitrate to α-ketoglutarate, releasing one molecule of CO2. | Acts as an oxidizing agent, accepting electrons and a proton to form NADH. |
| α-ketoglutarate dehydrogenase | Converts α-ketoglutarate to succinyl-CoA, releasing a second molecule of CO2. | Serves as the electron acceptor, being reduced to NADH. |
| Malate dehydrogenase | Catalyzes the oxidation of malate to oxaloacetate. | Is reduced to NADH by accepting a hydride ion. |
Nicotinamide Adenine Dinucleotide in Oxidative Phosphorylation
Oxidative phosphorylation is the metabolic pathway where cells utilize enzymes to oxidize nutrients, which releases chemical energy to produce ATP. wikipedia.org This process is the final stage of cellular respiration and is responsible for generating the majority of the cell's ATP. khanacademy.orgkhanacademy.org It consists of two main components: the electron transport chain (ETC) and chemiosmosis. wikipedia.orgkhanacademy.org
The role of nicotinamide adenine dinucleotide in its reduced form, NADH, is paramount in this process. nih.gov NADH, generated during earlier stages like glycolysis and the TCA cycle, is a potent electron donor. khanacademy.orgdriphydration.com It carries high-energy electrons to the ETC, where it interacts with the first protein complex, Complex I (NADH dehydrogenase). khanacademy.orglibretexts.org
Upon donating its electrons to Complex I, NADH is oxidized back to NAD+. khanacademy.org This NAD+ is then available to participate again in glycolysis and the TCA cycle, ensuring these processes can continue. khanacademy.org The transfer of electrons from NADH through the series of protein complexes in the ETC is a highly exergonic process. libretexts.org The energy released is used by the complexes to pump protons (H+) from the mitochondrial matrix into the intermembrane space. khanacademy.orgkhanacademy.org
This pumping action creates an electrochemical gradient, also known as a proton-motive force, across the inner mitochondrial membrane. khanacademy.org This gradient represents a form of stored energy. khanacademy.org The flow of protons back down their concentration gradient, through an enzyme called ATP synthase, drives the synthesis of ATP from ADP and inorganic phosphate. khanacademy.org The oxidation of a single molecule of NADH ultimately leads to the synthesis of approximately three molecules of ATP. nih.gov Oxygen acts as the final electron acceptor at the end of the ETC, combining with electrons and protons to form water. khanacademy.org
Nicotinamide Adenine Dinucleotide in Fatty Acid Oxidation
Fatty acid oxidation, also known as beta-oxidation, is a catabolic process by which fatty acid molecules are broken down to produce energy. mdpi.com This process occurs primarily within the mitochondria and is a major source of metabolic energy, particularly during periods of fasting or prolonged exercise. nih.gov
During each cycle of beta-oxidation, a two-carbon unit is cleaved from the acyl-CoA molecule in the form of acetyl-CoA. This acetyl-CoA can then enter the TCA cycle for further oxidation. researchgate.net Concurrently, the process generates reducing equivalents in the form of NADH and FADH2. nih.govresearchgate.net
Specifically, one molecule of NAD+ is reduced to NADH in each round of beta-oxidation. This occurs during the oxidation of L-β-hydroxyacyl-CoA to β-ketoacyl-CoA, a reaction catalyzed by the enzyme L-3-hydroxyacyl-CoA dehydrogenase. The NADH produced then transfers its electrons to the mitochondrial electron transport chain, contributing to the synthesis of ATP through oxidative phosphorylation. wikipedia.org
| Step in Beta-Oxidation | Enzyme | Role of NAD+ | Products |
| Oxidation of L-β-hydroxyacyl-CoA | L-3-hydroxyacyl-CoA dehydrogenase | Acts as an oxidizing agent, accepting a hydride ion. | β-ketoacyl-CoA, NADH, H+ |
Interactions with Other Cellular Redox Couples (e.g., NADP+/NADPH)
The nicotinamide adenine dinucleotide redox couple (NAD+/NADH) and the nicotinamide adenine dinucleotide phosphate redox couple (NADP+/NADPH) are two distinct but interconnected pools of coenzymes that play crucial, yet different, roles in cellular metabolism. nih.gov While both are involved in redox reactions, their functions are largely segregated.
The NAD+/NADH couple is primarily involved in catabolic reactions, such as glycolysis and the TCA cycle, where NAD+ acts as an oxidizing agent to accept electrons, forming NADH. nih.gov The high NAD+/NADH ratio maintained in the cell favors these oxidative processes. promega.com The NADH produced is then a key substrate for oxidative phosphorylation to generate ATP. nih.govpromega.com
In contrast, the NADP+/NADPH couple is predominantly involved in anabolic (biosynthetic) pathways, such as fatty acid synthesis and nucleotide synthesis. nih.govtaylorandfrancis.com NADPH serves as the primary reducing agent in these reactions. nih.gov The cellular environment maintains a high NADPH/NADP+ ratio to support these reductive biosynthetic processes. NADPH is also critical for antioxidant defense systems. promega.com
Parametabolic Regulation Involving Nicotinamide Adenine Dinucleotide (e.g., Proline Cycle)
The intricate network of metabolic pathways within a cell is not merely a collection of independent production lines. Instead, these pathways are often interconnected in a manner that extends beyond simple substrate-product relationships. One such level of sophisticated control is parametabolic regulation, where the primary function of a metabolic cycle is to regulate the concentration of essential cofactors, thereby influencing the activity of other, seemingly unrelated, metabolic routes. The proline cycle is a prime example of such a regulatory system, acting as a crucial hub for modulating the cellular redox state by interconverting proline and its precursor, pyrroline-5-carboxylate (P5C). This cycle is intimately linked with the balance of nicotinamide adenine dinucleotide (NAD+) and its reduced form, NADH, playing a significant role in maintaining cellular homeostasis. researchgate.netfrontiersin.orgresearchgate.nettandfonline.commdpi.com
The proline cycle essentially functions as a redox shuttle between the mitochondria and the cytosol, facilitating the transfer of redox equivalents and thereby maintaining the balance of NAD+/NADH and NADP+/NADPH. researchgate.net This regulation is critical for a variety of cellular processes, including energy production, biosynthesis, and the response to oxidative stress. creative-proteomics.com The directionality of the proline cycle is dictated by the cellular redox state and the availability of substrates.
Proline biosynthesis from glutamate (B1630785) is a reductive process that consumes two molecules of NAD(P)H. frontiersin.org This pathway involves the enzymes Pyrroline-5-Carboxylate Synthase (P5CS) and Pyrroline-5-Carboxylate Reductase (PYCR). Conversely, the degradation of proline to glutamate is an oxidative process that generates FADH2 and NADH. nih.govd-nb.info This catabolic arm of the cycle is catalyzed by Proline Dehydrogenase (PRODH) and P5C Dehydrogenase (P5CDH), with the latter being an NAD+-dependent enzyme. mdpi.comfrontiersin.org
The strategic localization of the proline cycle enzymes within different cellular compartments allows for a nuanced regulation of distinct NAD+ pools. For instance, the human genome encodes for three isoforms of PYCR with differing localizations: PYCR1 and PYCR2 are mitochondrial, while PYCR3 (also known as PYCRL) is cytosolic. mdpi.comd-nb.info This separation enables the cell to independently manage the redox balance in both the mitochondria and the cytoplasm. It has been suggested that mitochondrial PYCR1 and PYCR2 can regenerate NAD+ within the mitochondrial matrix, while the cytosolic PYCR3 can do so in the cytoplasm. frontiersin.org
The parametabolic influence of the proline cycle extends to major metabolic pathways such as glycolysis and the pentose (B10789219) phosphate pathway (PPP). By regenerating NAD+, the proline cycle can sustain a high glycolytic flux, a phenomenon particularly important in rapidly proliferating cells. tandfonline.com Similarly, by influencing the NADP+/NADPH ratio, the proline cycle can modulate the activity of the oxidative arm of the PPP, which is a key source of NADPH for reductive biosynthesis and antioxidant defense. frontiersin.orgmdpi.com
Detailed Research Findings
Research has elucidated the kinetic properties of the enzymes central to the proline cycle, providing a quantitative basis for their regulatory roles. For example, detailed kinetic analyses of human Pyrroline-5-Carboxylate Reductase 1 (PYCR1) have been conducted. PYCR1, an enzyme often found to be upregulated in various cancers, catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of P5C to proline. nih.govacs.orgresearchgate.net
Studies have shown that while PYCR1 can utilize both NADH and NADPH as cofactors, it exhibits different affinities for each. This flexibility allows the enzyme to respond to the availability of either reducing equivalent. The catalytic efficiency of PYCR1 is significantly impacted by the specific cofactor used, highlighting the enzyme's role in integrating different metabolic inputs. A cancer-related variant of PYCR1, T171M, has been shown to have a drastically reduced catalytic activity, with a 10- to 25-fold lower kcat when NAD(P)H is the variable substrate. acs.org This underscores the importance of PYCR1's catalytic function in cellular metabolism.
The following interactive table summarizes key kinetic parameters for human PYCR1, illustrating its interaction with its cofactors, NADH and NADPH.
| Substrate | Cofactor | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| DL-P5C | NADH | 130 ± 10 | 16 ± 0.3 | 1.2 x 10⁵ |
| DL-P5C | NADPH | 110 ± 10 | 14 ± 0.3 | 1.3 x 10⁵ |
| NADH | DL-P5C | 15 ± 1 | 10 ± 0.2 | 6.7 x 10⁵ |
| NADPH | DL-P5C | 3.0 ± 0.3 | 12 ± 0.2 | 4.0 x 10⁶ |
This table presents kinetic data for wild-type human PYCR1. The values are indicative of the enzyme's affinity for its substrates and its catalytic turnover rate. Data sourced from studies on PYCR1 kinetics. acs.org
The regulation of the proline cycle is also evident under specific physiological conditions, such as hypoxia. In low-oxygen environments, the activity of the electron transport chain is limited, leading to an increase in the mitochondrial NADH/NAD+ ratio. nih.gov Under these conditions, the proline biosynthetic pathway can act as an electron sink, consuming excess NADH and thereby regenerating NAD+ to support other essential metabolic processes. nih.gov Knockdown of PYCR1 in hepatocellular carcinoma cells under hypoxic conditions has been shown to reverse the hypoxia-induced changes in the NAD+/NADH ratio. researchgate.net
Furthermore, the interplay between the proline cycle and major signaling pathways highlights its regulatory significance. For instance, the tumor suppressor p53 can activate PRODH, leading to proline degradation and the generation of reactive oxygen species (ROS) for signaling purposes. nih.gov Conversely, the oncogene MYC can upregulate the expression of P5CS and PYCR1, promoting proline biosynthesis to support cell growth and proliferation. frontiersin.orgtandfonline.com This dual regulation underscores the central role of the proline cycle in mediating cellular fate decisions in response to diverse stimuli.
Nicotinamide Adenine Dinucleotide As a Signaling Molecule
NAD+-Consuming Enzymes and Their Functional Implications
Three primary families of enzymes are known to consume NAD+ in mammals: sirtuins, poly(ADP-ribose) polymerases (PARPs), and cyclic ADP-ribose (cADPR) synthases. oup.comembopress.org These enzymes cleave the NAD+ molecule, utilizing its ADP-ribose moiety in their respective catalytic activities. oup.com This consumption of NAD+ not only affects its bioavailability for other cellular processes but also has profound implications for energy metabolism, cell survival, and aging. oup.com
Sirtuins (e.g., SIRT1, SIRT2, SIRT6)
Sirtuins are a family of NAD+-dependent deacetylases that have garnered significant attention for their roles in regulating metabolism, aging, and a multitude of cellular stress responses. embopress.orgnih.gov In mammals, there are seven sirtuins (SIRT1-7), which are localized in different cellular compartments, including the nucleus (SIRT1, SIRT6, SIRT7), cytoplasm (SIRT2), and mitochondria (SIRT3, SIRT4, SIRT5). ahajournals.org Their activity is intrinsically linked to the cellular energy status, as reflected by the availability of NAD+. frontiersin.org
The primary enzymatic activity of most sirtuins involves the deacetylation of lysine (B10760008) residues on both histone and non-histone proteins. oup.comwikipedia.org This reaction is dependent on NAD+ as a cosubstrate. wikipedia.orgcaymanchem.com During this process, the acetyl group from the target protein is transferred to the ADP-ribose portion of NAD+, resulting in the formation of O-acetyl-ADP-ribose, nicotinamide (B372718) (NAM), and the deacetylated protein. wikipedia.orgcaymanchem.comagscientific.com
The catalytic mechanism involves several steps. Initially, an alkylamidate intermediate is formed between NAD+ and the acetyl-lysine substrate, with the release of nicotinamide. nih.gov A conserved histidine residue then facilitates an attack by the 2'-hydroxyl group of the ribose on the amidate carbon, forming a bicyclic intermediate. nih.gov This intermediate subsequently breaks down to yield the final products. nih.gov The activity of sirtuins can be modulated by various factors, including the NAD+/NADH ratio and post-translational modifications of the sirtuin enzymes themselves. ijbs.comnih.gov For instance, the deacetylase activity of SIRT1 is influenced by its interaction with other proteins and by modifications such as sumoylation. aacrjournals.org Similarly, the activity of SIRT2 is regulated by its N and C termini and by phosphorylation. nih.gov SIRT6's deacetylase activity can be stimulated by certain long-chain fatty acids. aginganddisease.org
Table 1: Overview of Selected Sirtuins and their Deacetylase Activity
| Sirtuin | Primary Localization | Key Substrates | Regulatory Mechanisms |
|---|---|---|---|
| SIRT1 | Nucleus, Cytoplasm frontiersin.org | Histones (H3, H4), p53, NF-κB, PGC-1α ijbs.comfrontiersin.orgmdpi.com | Allosteric activation, protein-protein interactions (e.g., AROS, DBC1), sumoylation aacrjournals.org |
| SIRT2 | Cytoplasm, Nucleus frontiersin.orgresearchgate.net | α-tubulin, Histones, FOXO1, p53 scbt.comuniprot.org | N- and C-terminal regulation, phosphorylation, interaction with VRK1 nih.govresearchgate.net |
| SIRT6 | Nucleus frontiersin.org | Histone H3 (H3K9ac, H3K56ac), GCN5, FoxO1 aginganddisease.orgmdpi.com | Activation by long-chain fatty acids, interaction with nucleosomes aginganddisease.orgfrontiersin.org |
Sirtuins, particularly the mitochondrial sirtuins (SIRT3, SIRT4, and SIRT5) and the nuclear sirtuin SIRT1, are key regulators of mitochondrial function. mdpi.comresearchgate.net They orchestrate mitochondrial activity by deacetylating a wide array of mitochondrial proteins, thereby influencing processes such as the tricarboxylic acid (TCA) cycle, fatty acid β-oxidation, and oxidative phosphorylation. mdpi.com
SIRT1, although primarily nuclear, can indirectly influence mitochondrial biogenesis and function. spandidos-publications.com It achieves this by deacetylating and activating peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. frontiersin.orgspandidos-publications.com The activation of PGC-1α leads to increased expression of genes involved in mitochondrial respiration and fatty acid utilization. frontiersin.org Research has shown that SIRT1 is essential for the reprogramming of mitochondrial biogenesis in certain cell types under hypoxic conditions. spandidos-publications.com
The mitochondrial sirtuins have more direct roles. SIRT3, located in the mitochondrial matrix, is a major deacetylase that targets numerous enzymes involved in energy metabolism, thereby enhancing mitochondrial respiration and reducing oxidative stress. researchgate.net SIRT4 and SIRT5 also reside in the mitochondria and possess different deacylase activities, including demalonylase and desuccinylase activity by SIRT5, and ADP-ribosyltransferase activity by SIRT4, which further modulate mitochondrial metabolic pathways. mdpi.comacs.org
Sirtuins exert a profound influence on gene expression and epigenetic regulation, primarily through the deacetylation of histones. wikipedia.orgresearchgate.net Histone deacetylation leads to a more compact chromatin structure, which generally results in transcriptional repression or silencing of specific genes. wikipedia.orgwikipedia.org
SIRT1 is a key player in this process, contributing to the formation of facultative heterochromatin. mdpi.com It deacetylates several histone lysine residues, including H4K16, H3K9, and H3K56, which are important for chromatin compaction. mdpi.com By deacetylating histones, SIRT1 can repress the expression of genes associated with differentiation, thereby helping to maintain the pluripotency of embryonic stem cells. mdpi.com It can also regulate the expression of genes involved in the circadian rhythm. uniprot.org
SIRT6 is also crucial for gene silencing and maintaining genomic stability. mdpi.com It deacetylates H3K9ac and H3K56ac, which is important for telomere stability and the formation of heterochromatin. mdpi.comfrontiersin.org SIRT6-mediated histone deacetylation plays a role in silencing pericentric heterochromatin and repressing the expression of certain pluripotency factors during embryonic stem cell differentiation. mdpi.comacs.org The ability of sirtuins to deacetylate histones makes them critical links between the cell's metabolic state (via NAD+ availability) and the epigenetic control of gene expression. nih.govannualreviews.org
Poly(ADP-ribose) Polymerases (PARPs)
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, most notably DNA repair and the maintenance of genomic stability. embopress.orgwikipedia.org These enzymes utilize NAD+ as a substrate to synthesize and transfer chains of ADP-ribose onto target proteins, a process known as poly(ADP-ribosylation) or PARylation. nih.govnih.gov PARP1 is the most abundant and well-characterized member of this family, accounting for a significant portion of cellular NAD+ consumption, especially in response to DNA damage. embopress.orgnih.gov
PARPs, particularly PARP1, PARP2, and PARP3, are critical components of the DNA damage response (DDR). nih.govoup.com They function as DNA damage sensors, recognizing and binding to DNA breaks, particularly single-strand breaks (SSBs). wikipedia.orgencyclopedia.pub
Upon detecting a DNA lesion, PARP1 binds to the damaged site, which triggers a conformational change and activates its enzymatic activity. wikipedia.org This leads to the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins near the DNA break, using NAD+ as the substrate. wikipedia.orgaging-us.com The negatively charged PAR polymer then acts as a scaffold to recruit other DNA repair factors to the site of damage. wikipedia.org These recruited proteins include DNA ligase III, DNA polymerase beta, and scaffolding proteins like XRCC1, which are essential for the base excision repair (BER) pathway. wikipedia.org
The synthesis of PAR at DNA damage sites also serves to remodel chromatin, making the DNA more accessible to the repair machinery. aging-us.com PARP1 can PARylate histones, leading to a relaxation of the chromatin structure. wikipedia.org Following the completion of DNA repair, the PAR chains are degraded by poly(ADP-ribose) glycohydrolase (PARG). wikipedia.org
In cases of extensive DNA damage, the overactivation of PARP1 can lead to a significant depletion of cellular NAD+ and ATP, which can ultimately induce a form of cell death known as parthanatos. wikipedia.orgnih.gov This highlights the critical balance that must be maintained in PARP activity to ensure cell survival.
Table 2: Key PARP Enzymes in DNA Damage Response
| PARP Enzyme | Primary Role in DDR | Mechanism of Action | Consequence of Activation |
|---|---|---|---|
| PARP1 | Sensor of single-strand and double-strand DNA breaks encyclopedia.pubmdpi.com | Binds to damaged DNA, synthesizes poly(ADP-ribose) chains to recruit repair proteins and remodel chromatin. wikipedia.orgaging-us.com | Recruits DNA repair machinery (e.g., XRCC1, DNA ligase III); can lead to NAD+ depletion and cell death with extensive damage. wikipedia.orgnih.gov |
| PARP2 | Involved in base excision repair and response to double-strand breaks oup.com | Recognizes flap and gap structures in DNA; can oligomerize with PARP1 to stimulate catalytic activity. wikipedia.orgoup.com | Contributes to the overall DNA repair capacity of the cell. oup.com |
| PARP3 | Responds to double-strand breaks oup.com | Interacts with other DNA damage response proteins. oup.com | Plays a role in the cellular response to DNA double-strand breaks. oup.com |
Maintenance of Genomic Integrity
The stability of the genome is paramount for cellular health and organismal longevity, and NAD+ plays a central role in its maintenance. mdpi.comresearchgate.net NAD+-dependent enzymes are critical components of the DNA damage response (DDR), a complex network of pathways that detect and repair DNA lesions. usc.eduresearchgate.net The bioavailability of NAD+ directly influences the efficiency of these repair mechanisms. mdpi.com
Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are key players in the repair of single-strand DNA breaks. mdpi.commdpi.com Upon detecting a DNA break, PARP1 becomes activated and utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins at the site of damage. This process, known as PARylation, facilitates the recruitment of other DNA repair factors. Severe DNA damage can lead to substantial NAD+ consumption by PARPs. mdpi.com
Sirtuins, another class of NAD+-dependent enzymes, also contribute to genome maintenance. SIRT1, for instance, has been shown to deacetylate several DNA repair proteins, thereby modulating their activity. mdpi.com It collaborates with ataxia–telangiectasia mutated (ATM), a central kinase in the DDR, to preserve genomic stability. mdpi.com SIRT6 is also involved in DNA repair processes. mdpi.com The coordinated action of PARPs and sirtuins, both reliant on NAD+, underscores the importance of this molecule in protecting the genome from damage. mdpi.comnih.gov
| NAD+-Dependent Enzyme Family | Specific Enzymes | Role in Genomic Integrity | Mechanism |
|---|---|---|---|
| Poly(ADP-ribose) Polymerases (PARPs) | PARP1, PARP2 | Repair of single-strand DNA breaks. mdpi.commdpi.com | Synthesizes poly(ADP-ribose) (PAR) chains to recruit DNA repair factors. mdpi.com |
| Sirtuins | SIRT1, SIRT6 | Modulation of DNA repair protein activity. mdpi.commdpi.com | Deacetylates DNA repair proteins to regulate their function. mdpi.com |
Cyclic ADP-ribose Synthases (e.g., CD38)
Cyclic ADP-ribose (cADPR) synthases are a family of enzymes that utilize NAD+ to generate second messengers involved in calcium signaling. embopress.orgcambridge.org The most prominent member of this family in mammals is CD38, a transmembrane ectoenzyme. mdpi.comfrontiersin.org CD38 possesses both ADP-ribosyl cyclase and cADPR hydrolase activities. nih.govfrontiersin.org It catalyzes the conversion of NAD+ to cADPR and also hydrolyzes cADPR to ADP-ribose (ADPR). nih.govwikipedia.org While a small fraction of NAD+ is converted to cADPR, the majority is hydrolyzed to ADPR, making CD38 a significant consumer of NAD+. mdpi.com
CD38 plays a crucial role in the activation and function of various immune cells. mdpi.com Its expression is upregulated on T cells following activation. mdpi.com The enzymatic activity of CD38, by consuming intracellular NAD+, influences the activity of other NAD+-dependent enzymes like PARPs and sirtuins, thereby affecting T cell signaling and metabolic pathways. mdpi.com The generation of cADPR by CD38 contributes to T cell activation and proliferation by facilitating calcium signaling. mdpi.com
Furthermore, CD38 is involved in the inflammatory response. frontiersin.org Its expression is induced in immune cells like neutrophils, monocytes, and macrophages in response to infection or activation. frontiersin.org The consumption of NAD+ by CD38 and the subsequent production of cADPR can promote inflammation by triggering calcium signaling and the activation of various signaling pathways. frontiersin.org For instance, cADPR has been shown to control the migration of neutrophils to sites of inflammation. frontiersin.org
cADPR, synthesized from NAD+ by enzymes like CD38, is a potent second messenger that mobilizes intracellular calcium (Ca2+). cambridge.orgwikipedia.orgnih.gov It primarily acts on the endoplasmic reticulum, stimulating the release of Ca2+ through ryanodine (B192298) receptors (RyRs). nih.govwikipedia.org This elevation of intracellular Ca2+ is a fundamental signal that triggers a wide range of cellular processes.
In T lymphocytes, cADPR is involved in sustaining calcium signals that are essential for their activation. frontiersin.org Upon T cell receptor engagement, cADPR contributes to the partial depletion of endoplasmic reticulum calcium stores by activating RyRs. frontiersin.org In human granulocytes, extracellular NAD+ can trigger a signaling cascade that leads to the overproduction of intracellular cADPR, resulting in an influx of extracellular Ca2+. nih.gov This NAD+-induced calcium signaling is dependent on the expression of CD38. nih.gov The interplay between NAD+, CD38, and cADPR provides a critical mechanism for regulating calcium-dependent cellular functions. frontiersin.orgmdpi.com
| Molecule | Function in Calcium Signaling | Key Enzyme Involved | Primary Target |
|---|---|---|---|
| Nicotinamide Adenine (B156593) Dinucleotide (NAD+) | Substrate for the synthesis of cADPR. cambridge.org | CD38 and other cyclic ADP-ribose synthases. embopress.org | Not directly applicable. |
| Cyclic ADP-ribose (cADPR) | Mobilizes intracellular calcium from the endoplasmic reticulum. nih.govwikipedia.org | Synthesized by CD38. mdpi.com | Ryanodine Receptors (RyRs). nih.govwikipedia.org |
| CD38 | Catalyzes the synthesis of cADPR from NAD+. mdpi.comnih.gov | Not applicable. | NAD+. mdpi.com |
Other NAD+-Dependent Enzymes
Beyond the well-characterized PARPs, sirtuins, and cADPR synthases, NAD+ serves as a substrate for other enzymes that play significant roles in cellular processes. One such group of enzymes is the bacterial DNA ligases, which utilize NAD+ to donate an adenosine (B11128) monophosphate (AMP) moiety to a DNA end, facilitating the joining of DNA strands. wikipedia.org This is in contrast to eukaryotic DNA ligases, which typically use ATP for this purpose. wikipedia.org There is, however, ongoing discussion about a potential NAD+-dependent role for eukaryotic DNA ligase IV. researchgate.net
Additionally, recent research has indicated that NAD+ can directly regulate protein-protein interactions, expanding its role as a signaling molecule beyond its function as an enzyme substrate. wikipedia.org
Nicotinamide Adenine Dinucleotide in Core Cellular Processes
The influence of NAD+ extends to fundamental cellular activities, including the intricate regulation of gene expression. Its role as a substrate for enzymes that modify chromatin and transcription factors places it at the heart of cellular information flow.
Regulation of Gene Expression
NAD+ exerts significant control over gene expression through the activity of NAD+-dependent enzymes, primarily sirtuins and PARPs. nih.govnih.gov Sirtuins, a family of NAD+-dependent deacetylases, are key regulators of transcription. wikipedia.org They can deacetylate histones, which alters chromatin structure and accessibility, thereby influencing gene expression. wikipedia.org For example, the deacetylation of histones can lead to a more compact chromatin state, resulting in gene silencing. nih.gov
Sirtuins also regulate the activity of numerous non-histone proteins, including transcription factors, by removing acetyl groups. wikipedia.org This post-translational modification can alter the DNA binding affinity, stability, or subcellular localization of transcription factors, thereby modulating the expression of their target genes. The activity of sirtuins is directly dependent on the availability of NAD+, linking the metabolic state of the cell to the regulation of gene expression. embopress.orgfrontiersin.org
PARPs also contribute to the regulation of gene expression. PARP1, in addition to its role in DNA repair, can act as a transcriptional co-regulator. Through PARylation, PARP1 can modify histones and transcription factors, influencing chromatin structure and the assembly of the transcriptional machinery. The NAD+/NADH ratio has also been shown to influence the binding of the core clock components, CLOCK and BMAL1, to DNA, thereby regulating the circadian expression of metabolic genes. embopress.org Furthermore, the nuclear NAD+ synthetase, NMNAT1, has been found to bind to the promoters and enhancers of actively transcribed genes, suggesting a direct role in coupling NAD+ synthesis to transcriptional activation. biorxiv.org
Modulation of Cellular Apoptosis
Nicotinamide adenine dinucleotide (NAD+) plays a complex and sometimes contradictory role in the regulation of programmed cell death, or apoptosis. Its influence is deeply intertwined with cellular energy levels and the activity of NAD+-consuming enzymes.
Under conditions of genotoxic stress, the cell's survival mechanisms are activated. The enzyme nicotinamide phosphoribosyltransferase (Nampt) is crucial in this response, as it prevents the delocalization of apoptosis-inducing factor (AIF) from the mitochondria, a key event in one pathway of apoptosis. ahajournals.org This protective effect is dependent on the synthesis of NAD+. ahajournals.org However, the relationship is not straightforward. While NAD+ can counteract apoptosis, it has also been shown to promote necroptosis, a different form of programmed cell death that is pro-inflammatory. tandfonline.com This suggests that NAD+ availability can act as a switch, directing the cell towards different death programs. tandfonline.com
The enzymes that consume NAD+, such as poly(ADP-ribose) polymerases (PARPs) and sirtuins, are central to this regulatory network. ahajournals.org PARP-1, when highly activated by DNA damage, can lead to a significant depletion of the cellular NAD+ pool. ahajournals.org This depletion can, in turn, impair ATP production and lead to cell death. ahajournals.org Studies have shown that selective inhibitors of NAD+ synthesis can actually induce apoptosis in tumor cells. imrpress.com
In the context of specific diseases, the role of NAD+ in apoptosis becomes even more nuanced. For instance, in oral lichen planus (OLP), T cells exhibit reduced NAD+ levels and increased mitochondrial fission, which is associated with decreased apoptosis. dovepress.com Supplementing these cells with nicotinamide mononucleotide (NMN), a precursor to NAD+, was found to increase apoptosis. dovepress.com This suggests that in certain inflammatory environments, restoring NAD+ levels can promote the necessary elimination of specific immune cells. dovepress.com
Furthermore, in models of glutamate (B1630785) excitotoxicity, which can lead to neuronal cell death, supplementation with NAD+ has been shown to effectively reduce apoptotic neuronal death. nih.gov It achieves this by preventing the translocation of AIF and preserving mitochondrial biogenesis and integrity. nih.gov
The table below summarizes key research findings on the modulation of cellular apoptosis by NAD+.
| Cellular Context | Effect of NAD+ | Key Mechanisms | Research Model |
| Genotoxic Stress | Inhibits apoptosis, promotes necroptosis tandfonline.com | Prevents AIF delocalization via Nampt; PARP-1 activation can deplete NAD+ leading to cell death ahajournals.org | General cell models |
| Oral Lichen Planus (OLP) | Low NAD+ is associated with decreased T cell apoptosis dovepress.com | Supplementation with NMN restores apoptosis dovepress.com | OLP T cells, Jurkat T cells dovepress.com |
| Glutamate Excitotoxicity | Reduces apoptotic neuronal death nih.gov | Inhibits AIF translocation, preserves mitochondrial biogenesis nih.gov | Primary cultured cortical neurons nih.gov |
| Tumor Cells | Inhibition of NAD+ synthesis induces apoptosis imrpress.com | Depletion of NAD+ impairs cellular functions imrpress.com | Tumor cell lines |
Control of Cell Proliferation and Differentiation
Nicotinamide adenine dinucleotide (NAD+) is a critical regulator of cell proliferation and differentiation, influencing the fate of various cell types, including stem cells and cancer cells. Its role is multifaceted, often depending on the specific cellular context and the metabolic state of the cell.
In the realm of stem cell biology, NAD+ metabolism is intricately linked to the maintenance, proliferation, and differentiation of stem cells. For example, in adult neural stem/progenitor cells (aNSPCs), exposure to NAD+ has been shown to reduce proliferation and neuronal differentiation, while also inducing apoptosis. nih.gov Mechanistically, this was linked to alterations in the transcriptome of aNSPCs, with a significant decrease in the expression of genes related to ATP metabolism and the PI3K-Akt signaling pathway. nih.gov
Conversely, in other contexts, NAD+ appears to promote proliferation. For instance, in cumulus cells surrounding oocytes, NAD+ treatment was found to enhance cell viability and proliferation. mdpi.com This effect was associated with increased hormone secretion, reduced apoptosis, and improved mitochondrial function in these cells. mdpi.com
The family of NAD+-dependent deacetylases known as sirtuins plays a significant role in mediating the effects of NAD+ on cell fate. For example, SIRT1 has been shown to suppress the proliferation and self-renewal of neural stem cells (NSCs). physiology.org In contrast, SIRT6 appears to promote NSC differentiation at the expense of self-renewal. physiology.org The expression of several sirtuins, including SIRT2, SIRT3, and SIRT7, is reduced in stem cells during aging, which, along with declining NAD+ levels, contributes to age-related impairments in stem cell function. physiology.org
In the context of cancer, the role of NAD+ is also complex. Tumor cells often exhibit altered NAD+ metabolism to support their rapid growth and proliferation. mdpi.com For example, many ovarian cancer cell lines show overexpression of NMNAT2, an enzyme involved in NAD+ synthesis, which is associated with increased cell growth. mdpi.com On the other hand, a reduction in NAD+ has been shown to facilitate the metastasis of hepatocellular carcinoma cells. nih.gov
The table below summarizes key research findings on the role of NAD+ in controlling cell proliferation and differentiation.
| Cell Type | Effect of NAD+ | Key Mediators/Pathways | Research Model |
| Adult Neural Stem/Progenitor Cells (aNSPCs) | Reduced proliferation and neuronal differentiation nih.gov | Downregulation of PI3K-Akt signaling pathway nih.gov | In vitro culture of aNSPCs |
| Cumulus Cells | Promoted proliferation mdpi.com | Increased hormone secretion, improved mitochondrial function mdpi.com | Bovine cumulus cells |
| Neural Stem Cells (NSCs) | Regulation of self-renewal vs. differentiation | Sirtuins (SIRT1, SIRT6) physiology.org | Mouse models |
| Ovarian Cancer Cells | Increased cell growth associated with elevated NAD+ synthesis mdpi.com | NMNAT2 overexpression mdpi.com | Ovarian cancer cell lines |
| Hepatocellular Carcinoma Cells | Reduced NAD+ facilitates metastasis nih.gov | Not specified | Hepatocellular carcinoma cell models |
Interplay with Oxidative Stress Responses
Nicotinamide adenine dinucleotide (NAD+) is centrally involved in the cellular response to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. NAD+ and its reduced form, NADH, are key players in the redox reactions that underpin cellular antioxidant defenses.
The interplay between NAD+ and oxidative stress is bidirectional. On one hand, NAD+ is essential for the function of antioxidant systems. The pentose (B10789219) phosphate (B84403) pathway, a major source of the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH), relies on NADP+, which is derived from NAD+. ahajournals.org NADPH is critical for regenerating reduced glutathione (B108866) (GSH), a major cellular antioxidant, and for the function of thioredoxin reductase, another key antioxidant enzyme. ahajournals.orgoup.com Therefore, maintaining a sufficient pool of NAD+ is crucial for the cell's capacity to counteract oxidative damage.
On the other hand, oxidative stress can significantly impact NAD+ metabolism. Excessive oxidative stress leads to DNA damage, which in turn activates the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1). nih.govplos.org PARP-1 utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) chains, a process essential for DNA repair. nih.gov However, hyperactivation of PARP-1 can lead to severe depletion of the cellular NAD+ pool, which can trigger cell death. nih.gov This PARP-1-mediated NAD+ depletion has been observed in aging human tissue, particularly in males, where increased oxidative stress correlates with a decline in NAD+ levels. plos.org
Furthermore, the cellular redox state, reflected in the NADH/NAD+ ratio, is a critical determinant of how cells respond to stress. An overly reduced state, known as reductive stress, characterized by an elevated NADH/NAD+ ratio, can also be detrimental. mdpi.com Under such conditions, mitochondria may produce ROS at a rate that overwhelms the cell's antioxidant defenses, leading to oxidative damage. mdpi.com
The table below summarizes key aspects of the interplay between NAD+ and oxidative stress responses.
| Aspect of Interplay | Role of NAD+ | Key Mechanisms and Consequences | Supporting Evidence |
| Antioxidant Defense | Essential for antioxidant systems | Provides NADP+ for the pentose phosphate pathway, which generates NADPH for glutathione and thioredoxin systems. ahajournals.orgoup.com | Studies on yeast and other model organisms. |
| Response to DNA Damage | Consumed during DNA repair | Oxidative DNA damage activates PARP-1, which consumes NAD+ for poly(ADP-ribose) synthesis. nih.govplos.org | Observed in aging human tissue and various cell models. plos.org |
| Consequence of Severe Oxidative Stress | Depletion of cellular NAD+ | Hyperactivation of PARP-1 can lead to NAD+ depletion, energy crisis, and cell death. nih.gov | Linked to age-associated cellular dysfunction. plos.org |
| Reductive Stress | High NADH/NAD+ ratio can be pro-oxidant | An excessively reduced environment can lead to increased mitochondrial ROS production. mdpi.com | Theoretical and experimental models of redox imbalance. |
Role in Autophagy Regulation
Nicotinamide adenine dinucleotide (NAD+) is a critical regulator of autophagy, the cellular process of self-digestion that removes damaged organelles and protein aggregates to maintain cellular homeostasis. The influence of NAD+ on autophagy is multifaceted, involving direct and indirect mechanisms primarily mediated by NAD+-consuming enzymes.
A key connection between NAD+ and autophagy is through the sirtuin family of deacetylases, particularly SIRT1. SIRT1 activity is dependent on the availability of NAD+, and it can directly deacetylate and activate autophagy-related proteins (ATGs), thereby promoting autophagic flux. nih.gov A decline in NAD+ levels, as occurs during aging, can lead to reduced SIRT1 activity and consequently, impaired autophagy. nih.gov This can contribute to the accumulation of cellular damage and dysfunction. nih.gov
Another important NAD+-consuming enzyme, poly(ADP-ribose) polymerase-1 (PARP-1), also plays a role in autophagy regulation. Activation of PARP-1, often in response to DNA damage, consumes NAD+ and can influence autophagy. nih.gov In some contexts, PARP-1 activation can suppress autophagy, and supplementation with exogenous NAD+ has been shown to upregulate autophagy by counteracting PARP-1-mediated effects. frontiersin.org
The relationship between NAD+ and autophagy is bidirectional. While NAD+ levels regulate autophagy, the process of autophagy itself can help maintain the cellular NAD+ pool. researchgate.net This is particularly important for mitochondrial quality control through a specialized form of autophagy called mitophagy. researchgate.net By removing damaged mitochondria, which are a source of oxidative stress and can contribute to NAD+ depletion, autophagy helps preserve cellular NAD+ levels. researchgate.net
In certain pathological conditions, modulating NAD+ levels can be a strategy to enhance autophagy for therapeutic benefit. For example, in endothelial cells infected with Group A Streptococcus, supplementation with nicotinamide (a precursor to NAD+) was shown to increase intracellular NAD+ levels and enhance the clearance of the bacteria through autophagy. frontiersin.org
The table below summarizes the key roles of NAD+ in the regulation of autophagy.
| Regulatory Mechanism | Effect of NAD+ | Key Mediators | Consequences |
| Sirtuin-Mediated Deacetylation | Promotes autophagy | SIRT1 deacetylates and activates autophagy-related proteins (ATGs). nih.gov | Enhanced autophagic flux and removal of cellular debris. |
| PARP-1 Activity | Can suppress autophagy | PARP-1 activation consumes NAD+ and can inhibit autophagic processes. nih.govfrontiersin.org | Supplementation with NAD+ can restore autophagy. frontiersin.org |
| Mitochondrial Quality Control | Autophagy preserves NAD+ levels | Mitophagy removes damaged mitochondria, reducing oxidative stress and NAD+ consumption. researchgate.net | Maintenance of cellular NAD+ homeostasis. |
| Infection Response | Enhances autophagic clearance of pathogens | Supplementation with NAD+ precursors increases intracellular NAD+ and autophagy. frontiersin.org | Improved bacterial clearance in endothelial cells. frontiersin.org |
Impact on Innate Immunity and Inflammation
Nicotinamide adenine dinucleotide (NAD+) is a pivotal modulator of the innate immune system and inflammatory responses. Its levels and metabolism are dynamically regulated during an immune response and can significantly influence the behavior of immune cells such as macrophages.
NAD+ metabolism is closely linked to the inflammatory state of macrophages. During an inflammatory response, for example, upon stimulation with lipopolysaccharide (LPS), the NAD+ salvage pathway is upregulated in immune cells to maintain NAD+ levels. stanford.edu This pathway is crucial for sustaining the high glycolytic rate required for a pro-inflammatory macrophage phenotype. stanford.edu
The consumption of NAD+ by various enzymes is a key regulatory point in inflammation. The NAD+-consuming enzyme CD38 is upregulated in activated macrophages and T cells, and its activity contributes to the depletion of the cellular NAD+ pool. oup.comresearchgate.net This depletion can, in turn, reduce the activity of sirtuins, which often have anti-inflammatory roles. researchgate.net For instance, reduced sirtuin activity can lead to an increase in the production of pro-inflammatory cytokines. researchgate.net
There is also a complex interplay between different NAD+ biosynthetic pathways in the context of immunity. While the salvage pathway appears to be important for driving a strong inflammatory response, the de novo synthesis pathway, which starts from tryptophan, may have a role in maintaining mitochondrial function and tempering inflammation. stanford.edu In fact, reducing de novo NAD+ synthesis has been shown to decrease inflammation. stanford.edu
The relationship between NAD+ and inflammation is also evident in the context of aging and disease. Age-related declines in NAD+ levels have been linked to increased inflammation. nih.gov In some autoimmune diseases, NAD+ levels are altered, and boosting NAD+ is being investigated as a potential therapeutic strategy to dampen aberrant immune activation. nih.gov For example, in a mouse model of Alzheimer's disease, supplementation with the NAD+ precursor nicotinamide riboside (NR) reduced neuroinflammation. aai.org
The table below summarizes the key impacts of NAD+ on innate immunity and inflammation.
| Aspect of Immunity/Inflammation | Role of NAD+ | Key Mechanisms and Mediators | Consequences |
| Macrophage Activation | Sustains pro-inflammatory phenotype | Upregulation of the NAD+ salvage pathway to support glycolysis. stanford.edu | Drives a robust inflammatory response. |
| NAD+ Consumption | Depletion can exacerbate inflammation | Upregulation of CD38 consumes NAD+, reducing sirtuin activity. oup.comresearchgate.net | Increased production of pro-inflammatory cytokines. researchgate.net |
| Biosynthetic Pathways | Differential roles in inflammation | Salvage pathway promotes inflammation; de novo pathway may temper it. stanford.edu | The balance between pathways influences the inflammatory outcome. |
| Aging and Disease | Declining levels associated with inflammation | Age-related NAD+ decline and consumption in autoimmune diseases. nih.gov | Boosting NAD+ may have anti-inflammatory effects. aai.org |
Cross-talk with Other Signaling Pathways (e.g., PI3K/Akt/mTOR Pathway)
Nicotinamide adenine dinucleotide (NAD+) metabolism is intricately connected with other major signaling pathways in the cell, most notably the PI3K/Akt/mTOR pathway. This cross-talk is crucial for coordinating cellular responses to various stimuli, including growth factors, nutrients, and stress.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. mdpi.comnih.gov It is frequently activated in response to growth factors binding to receptor tyrosine kinases (RTKs). researchgate.net This activation leads to a cascade of phosphorylation events that ultimately activate mTOR, a key protein kinase that exists in two distinct complexes, mTORC1 and mTORC2. researchgate.net
One of the key points of intersection between NAD+ and the PI3K/Akt/mTOR pathway is through the sirtuin family of NAD+-dependent deacetylases. SIRT1, in particular, can be influenced by and can influence the activity of this pathway. For instance, in a study on experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, NAD+ was found to exert a protective effect by inhibiting the PI3K/Akt/mTOR signaling pathway through the activation of SIRT1. aging-us.com This led to an increase in autophagy, which helped to prevent sustained damage. aging-us.com
The influence of NAD+ on the PI3K/Akt/mTOR pathway can also be seen in the context of cell proliferation and differentiation. In adult neural stem/progenitor cells, exposure to NAD+ was found to reduce proliferation and neuronal differentiation by decreasing the expression of multiple genes related to the PI3K-Akt signaling pathway. nih.gov
Furthermore, mTORC2, one of the mTOR complexes, is itself regulated by factors that are linked to NAD+ metabolism. The activity of mTORC2 can be modulated by the acetylation status of one of its components, rictor. portlandpress.com SIRT1, being a deacetylase that is responsive to NAD+ levels, can deacetylate rictor, thereby inhibiting mTORC2 activity. portlandpress.com This suggests that the availability of NAD+ can directly influence the signaling output of the mTOR pathway.
The table below summarizes the key points of cross-talk between NAD+ and the PI3K/Akt/mTOR pathway.
| Point of Cross-talk | Effect of NAD+ Metabolism | Key Mediators | Cellular Outcome |
| SIRT1-Mediated Inhibition | NAD+ can inhibit PI3K/Akt/mTOR signaling | Activation of SIRT1 by NAD+ leads to downstream inhibition of the pathway. aging-us.com | Increased autophagy and cellular protection in EAE models. aging-us.com |
| Regulation of Cell Fate | NAD+ can downregulate PI3K/Akt signaling | Decreased expression of genes in the PI3K-Akt pathway upon NAD+ exposure. nih.gov | Reduced proliferation and differentiation of neural stem cells. nih.gov |
| mTORC2 Regulation | NAD+ availability can modulate mTORC2 activity | SIRT1-mediated deacetylation of rictor inhibits mTORC2. portlandpress.com | Altered signaling downstream of mTORC2. |
Enzymatic Interactions and Kinetic Mechanisms of Nicotinamide Adenine Dinucleotide
Oxidoreductases and Nicotinamide (B372718) Adenine (B156593) Dinucleotide as Coenzymes
Oxidoreductases are enzymes that catalyze the transfer of electrons from a reductant to an oxidant. NAD plays a central role as a coenzyme for many of these enzymes, accepting or donating electrons in the form of a hydride ion (H-).
NADH-ubiquinone oxidoreductase, also known as Complex I, is the first and largest enzyme complex of the mitochondrial respiratory chain. nih.govmdpi.com It catalyzes the transfer of electrons from NADH to ubiquinone, a process that is coupled to the translocation of protons across the inner mitochondrial membrane, thereby contributing to the proton motive force used for ATP synthesis. nih.govcam.ac.ukpnas.org
The active site for NADH oxidation in Complex I exhibits specific binding affinities for NADH, its oxidized form NAD+, and various analogues. The affinity for NADH is crucial for the initiation of the electron transport chain. While precise values can vary depending on the experimental conditions and the state of the enzyme, kinetic studies have provided insights into these interactions. The true affinity of NADH for the oxidized enzyme is estimated to be in the range of ≤10⁻⁴ M. nih.gov
| Compound | Enzyme State | Binding Constant (Ki/KD) | Reference |
|---|---|---|---|
| ADP-ribose | Oxidized | 30 µM | nih.gov |
| ADP-ribose | Reduced | 500 µM | nih.gov |
| NADH | Oxidized | ≤100 µM | nih.gov |
The binding affinity of nucleotides to the active site of Complex I is significantly influenced by the redox state of the enzyme. mdpi.comnih.gov Research has demonstrated that the reduced form of Complex I has a markedly lower affinity for certain nucleotide inhibitors compared to its oxidized state. nih.govnih.gov For instance, the dissociation constant (KD) for ADP-ribose increases from 30 µM in the oxidized enzyme to 500 µM when the enzyme is reduced by succinate. nih.govnih.gov This change in affinity suggests a conformational reorganization of the substrate-binding site dependent on the enzyme's redox status. mdpi.com This redox-dependent binding and dissociation of the substrate (NADH) and product (NAD+) may contribute energetically to the proton-pumping activity of Complex I. nih.govnih.gov
The transfer of electrons from NADH to ubiquinone by Complex I is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space. cam.ac.uknih.gov The widely accepted stoichiometry is the translocation of four protons for every molecule of NADH oxidized (4 H+/2 e-). mdpi.comcam.ac.ukpnas.org However, some thermodynamic analyses suggest a ratio of 3 H+/2 e- may be more likely. pnas.org
The mechanism linking electron transfer to proton translocation is thought to involve long-range conformational changes within the enzyme. nih.govnih.gov Complex I has a distinct L-shape, with a hydrophilic arm protruding into the matrix and a membrane-embedded domain. pnas.orgrsc.org The redox reactions occur in the hydrophilic arm, while proton translocation takes place across the membrane domain. pnas.org It is proposed that electron transfer induces conformational changes that are transmitted from the redox centers to the proton-translocating subunits, altering the pKa of amino acid residues and driving the vectorial movement of protons. nih.govwikipedia.org
The process of electron transfer within Complex I is a multi-step event. Upon binding of NADH, two electrons are transferred to flavin mononucleotide (FMN), the primary oxidant. nih.govyoutube.com From the reduced FMN (FMNH2), the electrons are then passed one at a time through a series of seven to eight iron-sulfur (Fe-S) clusters. nih.govnih.govlibretexts.org These clusters act as a conduit, channeling the electrons towards the terminal electron acceptor, ubiquinone. youtube.comlibretexts.org
Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) is a highly conserved enzyme that plays a key role in glycolysis, the central pathway for glucose metabolism. nih.govwikipedia.org It catalyzes the sixth step of glycolysis: the reversible oxidative phosphorylation of glyceraldehyde 3-phosphate (G3P) to 1,3-bisphosphoglycerate (1,3-BPG). nih.govresearchgate.net This reaction is crucial as it generates the first high-energy intermediate and a molecule of NADH. wikipedia.org
The kinetic mechanism of GAPDH from Mycobacterium tuberculosis has been shown to be an ordered sequential process. nih.govresearchgate.net The reaction begins with the binding of the coenzyme NAD+ to the active site. nih.govresearchgate.net This is followed by the binding of the substrate, glyceraldehyde 3-phosphate. nih.gov A key feature of the GAPDH mechanism is the formation of a covalent thiohemiacetal intermediate between the substrate and a cysteine residue in the enzyme's active site. nih.govwikipedia.orgyoutube.com
This intermediate then undergoes oxidation, where a hydride ion is transferred to the bound NAD+, reducing it to NADH. youtube.com The NADH molecule subsequently dissociates from the enzyme, and a new NAD+ molecule binds. researchgate.netyoutube.com Finally, inorganic phosphate (B84403) attacks the thioester intermediate, leading to the release of the product, 1,3-bisphosphoglycerate, and the regeneration of the free enzyme. researchgate.netyoutube.com Beyond its metabolic role, GAPDH is also known to participate in various non-metabolic processes, a phenomenon often referred to as "moonlighting". nih.govnih.gov
| Substrate | Kinetic Parameter | Value | Reference |
|---|---|---|---|
| NAD+ | Km | 24 ± 5 µM | researchgate.net |
| Glyceraldehyde 3-Phosphate | Km | 31 ± 7 µM | researchgate.net |
Pyruvate (B1213749) Dehydrogenase
The Pyruvate Dehydrogenase Complex (PDC) is a large, multi-enzyme complex that plays a crucial role in linking glycolysis to the citric acid cycle. It catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a key intermediate in cellular respiration. This reaction is a critical control point in metabolism and is tightly regulated by the energy state of the cell, including the ratio of NADH to NAD+.
The interaction with NAD+ occurs in the final step of the multi-step reaction catalyzed by the third enzyme of the complex, dihydrolipoamide (B1198117) dehydrogenase (E3). The preceding steps involve the decarboxylation of pyruvate by pyruvate dehydrogenase (E1) and the transfer of the resulting acetyl group to coenzyme A by dihydrolipoamide acetyltransferase (E2). The E3 component contains a flavin adenine dinucleotide (FAD) prosthetic group. After the dihydrolipoyl group of E2 is reoxidized by the FAD prosthetic group of E3, the resulting FADH2 must be reoxidized to FAD for the enzyme complex to continue its catalytic cycle. This is where NAD+ plays its essential role. FADH2 transfers a hydride ion to NAD+, regenerating FAD and producing NADH. This electron transfer to FAD is noteworthy because FAD typically receives electrons from NADH. The enzymatic environment within the PDC alters the electron transfer potential of FAD, enabling it to transfer electrons to NAD+. nih.gov
Lactate (B86563) Dehydrogenase
Lactate dehydrogenase (LDH) is a key enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+. This reaction is vital for regenerating NAD+ under anaerobic conditions, allowing glycolysis to continue producing ATP.
The reaction is as follows: Pyruvate + NADH + H+ ⇌ Lactate + NAD+
Kinetic studies have demonstrated that the LDH-catalyzed reaction follows an Ordered Bi-Bi sequential mechanism . In the forward reaction (pyruvate to lactate), the coenzyme NADH binds to the enzyme first, forming an enzyme-NADH binary complex. This is followed by the binding of the substrate, pyruvate, to form a ternary enzyme-NADH-pyruvate complex. After the transfer of a hydride from NADH to pyruvate to form lactate, the product lactate is released first, followed by the release of NAD+. Similarly, in the reverse reaction, NAD+ binds first, followed by lactate. nih.govyoutube.com The dissociation of NADH is often the rate-limiting step in this mechanism. youtube.com
Substrate inhibition is a characteristic feature of LDH kinetics. At high concentrations of pyruvate, the formation of an abortive ternary complex, enzyme-NAD+-pyruvate, can occur, which is catalytically inactive and leads to a decrease in the reaction velocity. nih.gov This is a form of uncompetitive inhibition. A similar abortive ternary complex, enzyme-NADH-lactate, can form at high lactate concentrations in the reverse reaction. nih.gov
The kinetic parameters of LDH can vary depending on the tissue and organism. For instance, in a study comparing normal and malignant human breast tissues, the Michaelis constant (Km) for NAD+ was found to be significantly lower in normal tissues (0.5 ± 0.06 mM) compared to tumor tissues (0.99 ± 0.2 mM). nih.gov
| Source Organism/Tissue | Substrate | Km (mM) | Vmax (mU/mg protein) | Reference |
|---|---|---|---|---|
| Alcaligenes eutrophus | NADH | 0.075 | - | nih.gov |
| Alcaligenes eutrophus | NAD+ | 0.130 | - | nih.gov |
| Human Breast Tissue (Normal) | NAD+ | 0.5 ± 0.06 | 1237 ± 21.2 | nih.gov |
| Lactate | 10.73 ± 0.54 | 602 ± 2.2 | nih.gov | |
| Human Breast Tissue (Tumor) | NAD+ | 0.99 ± 0.2 | 1282 ± 71.24 | nih.gov |
| Lactate | 21.78 ± 1.07 | 630 ± 4.9 | nih.gov |
Alpha-Glycerol Phosphate Dehydrogenase
Alpha-glycerol phosphate dehydrogenase (α-GPDH), also known as glycerol-3-phosphate dehydrogenase, is a crucial enzyme that links carbohydrate and lipid metabolism. It catalyzes the reversible conversion of dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate, utilizing NADH as the reducing agent. This reaction is a key step in the glycerol-3-phosphate shuttle, which transports reducing equivalents from the cytosol into the mitochondria.
The reaction is: Dihydroxyacetone phosphate + NADH + H+ ⇌ Glycerol-3-phosphate + NAD+
The kinetic mechanism of α-GPDH from rabbit muscle has been shown to follow a sequential mechanism . acs.org Further studies on the enzyme from Saccharomyces cerevisiae indicate a random Bi-Bi mechanism , where either the coenzyme (NADH/NAD+) or the substrate (DHAP/glycerol-3-phosphate) can bind to the enzyme first. nih.gov This mechanism also involves the formation of dead-end complexes, which can lead to product inhibition. nih.gov
Substrate inhibition has also been observed with high concentrations of both L-α-glycerol phosphate and dihydroxyacetone phosphate. acs.org The formation of an abortive enzyme-glycerol phosphate-NADH complex is a likely cause of this inhibition. acs.org The dissociation constant (Kd) for the E•HPO32− complex is greater than 0.1 M, indicating weak binding of phosphite (B83602) dianion to the free enzyme. nih.gov However, this dianion significantly activates the reduction of glycolaldehyde (B1209225) by NADH, suggesting its binding energy is primarily expressed at the transition state. nih.gov The dissociation constants for NADH and NAD+ have been reported as approximately 6.7 µM and 190 µM, respectively. researchgate.net
| Source Organism | Substrate | Km (mM) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|
| Rabbit Muscle | NAD+ | 0.21 | 15 | researchgate.net |
Malate (B86768) Dehydrogenase
Malate dehydrogenase (MDH) is an enzyme that reversibly catalyzes the oxidation of malate to oxaloacetate, using NAD+ as an electron acceptor. This reaction is a key component of the citric acid cycle and the malate-aspartate shuttle.
The reaction is: L-Malate + NAD+ ⇌ Oxaloacetate + NADH + H+
The kinetic mechanism of MDH is well-characterized as an ordered Bi-Bi mechanism . researchgate.netnih.gov The coenzyme, NAD+ (or NADH in the reverse reaction), binds to the enzyme first, followed by the substrate, L-malate (or oxaloacetate). After the reaction, the product oxaloacetate (or L-malate) is released, followed by the coenzyme NADH (or NAD+). researchgate.netnih.gov Some studies suggest that an enzyme isomerization step may also be involved. researchgate.netnih.gov The reaction equilibrium strongly favors the formation of L-malate and NAD+. researchgate.net
The binding of NAD+ to MDH is dependent on the protonation state of two residues in the enzyme. researchgate.net In porcine mitochondrial MDH, a histidine residue is deprotonated before L-malate binds. researchgate.net Isothermal titration calorimetry with recombinant plastidial NAD-MDH from Arabidopsis thaliana has been used to determine the dissociation constant (Kd) of NADH binding, which was found to be 7.54 ± 0.53 µM. nih.gov
| Organism | Isoform | Substrate | Km (µM) | Reference |
|---|---|---|---|---|
| Thermus thermophilus | - | Oxaloacetate | 9.8 | researchgate.net |
| NADH | 6 | researchgate.net | ||
| L-Malate | 26 | researchgate.net | ||
| NAD+ | 19 | researchgate.net | ||
| Streptomyces coelicolor | - | Oxaloacetate | 189 | researchgate.net |
| NADH | 83 | researchgate.net | ||
| L-Malate | 494 | researchgate.net | ||
| NAD+ | 150 | researchgate.net |
Enzyme-Substrate-Enzyme Complex Formation
The formation of a ternary complex , consisting of the enzyme, the coenzyme (NAD+ or NADH), and the substrate, is a central feature of the kinetic mechanisms of the dehydrogenases discussed. In an ordered mechanism, the formation of the binary enzyme-coenzyme complex is a prerequisite for the binding of the substrate to form the productive ternary complex. In a random mechanism, either the coenzyme or the substrate can bind first, leading to two possible routes for the formation of the ternary complex.
Enzyme Kinetics and Dissociation Constants in NAD+/NADH Interactions
The affinity of an enzyme for its coenzyme is a critical determinant of its catalytic efficiency and is quantified by the dissociation constant (Kd). A lower Kd value indicates a higher affinity. For many dehydrogenases, the affinity for NADH is significantly higher (lower Kd) than for NAD+. This is reflected in the ordered kinetic mechanism where NADH is often the last product to be released, and its release can be the rate-limiting step.
For example, in octopine (B30811) dehydrogenase, the Kd for NADH is 0.062 ± 0.007 mM, while for NAD+ it is 0.4 ± 0.05 mM, indicating a nearly seven-fold higher affinity for the reduced coenzyme. researchgate.net This differential affinity is important for the directionality of metabolic pathways. In environments with a high NADH/NAD+ ratio, enzymes with a high affinity for NADH will be predominantly in the NADH-bound form, which can influence the direction of the catalyzed reaction.
| Enzyme | Coenzyme | Kd (µM) | Method | Reference |
|---|---|---|---|---|
| Octopine Dehydrogenase | NADH | 62 ± 7 | NMR | researchgate.net |
| NAD+ | 400 ± 50 | NMR | researchgate.net | |
| Plastidial NAD-Malate Dehydrogenase (Arabidopsis thaliana) | NADH | 7.54 ± 0.53 | Isothermal Titration Calorimetry | nih.gov |
| NADH (R162Q variant) | 6.75 ± 0.15 | Isothermal Titration Calorimetry | nih.gov | |
| Alpha-Glycerol Phosphate Dehydrogenase | NADH | 6.7 | - | researchgate.net |
| NAD+ | 190 | - | researchgate.net |
Theoretical Modeling of Enzyme-Nicotinamide Adenine Dinucleotide Interactions
Theoretical modeling and computational methods, such as molecular dynamics (MD) simulations, have become invaluable tools for understanding the intricate details of enzyme-NAD+ interactions at the atomic level. These methods allow researchers to visualize and analyze the dynamic processes of coenzyme binding, conformational changes in the enzyme, and the catalytic mechanism.
MD simulations of horse liver alcohol dehydrogenase have been used to investigate the mechanism of NAD+-induced domain closure. These simulations suggest that NAD+ first binds to the coenzyme-binding domain, which then induces a conformational change, or "domain closure," that creates the productive binding site for the alcohol substrate. The simulations identified key residues involved in this process and highlighted the role of a flexible loop at the domain interface that acts as a block to closure until NAD+ is bound.
Homology modeling and molecular docking are other computational techniques used to predict the three-dimensional structure of an enzyme and how NAD+ binds to its active site. For instance, these methods have been applied to formate (B1220265) dehydrogenase to identify the conserved residues that interact with NAD+. core.ac.uk Such studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for coenzyme binding and catalysis. These computational approaches complement experimental kinetic and structural data, providing a more complete picture of the dynamic and intricate relationship between enzymes and nicotinamide adenine dinucleotide.
Advanced Methodologies for Nicotinamide Adenine Dinucleotide Research
Analytical Techniques for Nicotinamide (B372718) Adenine (B156593) Dinucleotide Detection and Quantification
The accurate detection and quantification of nicotinamide adenine dinucleotide (NAD) and its related metabolites are crucial for understanding its role in various biological processes. A variety of sophisticated analytical techniques have been developed to measure the levels of NAD+ and its reduced form, NADH, in diverse biological samples, from cell cultures to tissues and biofluids. These methods vary in their principles, sensitivity, and specificity, catering to different research needs.
Chromatographic Methods
Chromatographic techniques are powerful tools for separating complex mixtures, making them highly suitable for the analysis of the NAD metabolome. These methods can distinguish between NAD+, NADH, and their precursors and catabolites.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the accurate and reliable quantification of NAD+ levels in biological samples like cells and tissues. nih.govspringernature.comresearchgate.netnih.gov This method offers high reproducibility and is instrumental in analyzing pathophysiological changes in NAD+ levels. nih.govspringernature.comresearchgate.netnih.gov
Reverse-phase HPLC is a commonly employed method. nih.govnih.gov In a typical setup, a C18 column is used to separate NAD+ from other related metabolites. nih.govresearchgate.net The mobile phase often consists of a gradient of a phosphate (B84403) buffer and an organic solvent like methanol (B129727). nih.gov Detection is typically achieved by monitoring the absorbance at 261 nm, which is a characteristic absorption wavelength for NAD+. nih.govresearchgate.net
For enhanced specificity and to confirm the identity of the NAD+ peak, HPLC is often coupled with tandem mass spectrometry (LC/MS/MS). nih.govresearchgate.net This powerful combination allows for the precise identification and quantification of NAD+ by its mass-to-charge ratio (m/z). nih.govresearchgate.net For instance, in positive mode mass spectrometry, NAD+ can be identified by its protonated molecule [M+H]⁺ at an m/z of 664. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) is another HPLC-based method that is particularly well-suited for separating the highly polar metabolites of the NAD+ metabolome. epfl.chfrontiersin.org HILIC can separate a wide range of NAD+ precursors, intermediates, and catabolites in a single run. epfl.ch This technique has been successfully applied to various biological matrices, including cell models, rodent tissues, and human biofluids. epfl.chfrontiersin.org
Table 1: HPLC Parameters for NAD+ Analysis
| Parameter | Details | Source |
| Column | C18 | nih.govresearchgate.net |
| Mobile Phase | Gradient of 0.05 M Phosphate Buffer and Methanol | nih.gov |
| Flow Rate | 1 mL/min | nih.gov |
| Detection Wavelength | 261 nm | nih.govresearchgate.net |
| Mass Spectrometry Ion | [M+H]⁺ (m/z = 664) | nih.gov |
Capillary Electrophoresis
Capillary electrophoresis (CE) is another powerful separation technique for analyzing NAD+ and NADH. mdpi.comresearchgate.netacs.orgnih.gov It is particularly valuable for its high sensitivity and ability to analyze minute sample volumes, even down to the single-cell level. mdpi.comresearchgate.netacs.orgnih.govacs.org
CE coupled with laser-induced fluorescence (CE-LIF) offers exceptional detection sensitivity. mdpi.com This method often involves an enzymatic cycling reaction to amplify the signal. mdpi.comacs.org In this assay, NAD+ is reduced to NADH, which then reacts to produce a fluorescent product. The rate of fluorescence generation is proportional to the NAD+/NADH concentration. mdpi.com This approach has achieved remarkable limits of detection, as low as 0.2 nM for NAD+. mdpi.comacs.org
A key advantage of CE is its ability to separate NAD+ and NADH in a single run due to their different charge-to-size ratios. acs.org This allows for the simultaneous quantification of both the oxidized and reduced forms of the coenzyme, providing valuable information about the cellular redox state. acs.org The technique has been successfully used to measure NAD+ and NADH levels in single cells, revealing changes in response to stimuli like oxidative stress. researchgate.netacs.orgnih.gov
Table 2: Performance of Capillary Electrophoresis for NAD(H) Analysis
| Parameter | Value | Source |
| Technique | Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) | mdpi.comresearchgate.netnih.gov |
| Limit of Detection (NAD+) | 0.2 amol | researchgate.netnih.gov |
| Limit of Detection (NADH) | 1 amol | researchgate.netnih.gov |
| Reproducibility (RSD) | 5% | mdpi.com |
Spectroscopic Techniques
Spectroscopic methods are widely used for the detection and quantification of NAD+ and NADH due to their distinct optical properties. These techniques are often employed in enzymatic assays.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a fundamental technique for quantifying NAD+ and, more commonly, its reduced form, NADH. msbioanalytical.combyonoy.com The method is based on the difference in the ultraviolet absorption spectra of the oxidized and reduced forms. wikipedia.org NADH has a distinct absorption maximum at 340 nm, whereas NAD+ has minimal absorbance at this wavelength. msbioanalytical.comwikipedia.orglibretexts.org
This spectral difference allows for the straightforward measurement of the conversion between NAD+ and NADH in enzymatic assays. wikipedia.org By monitoring the change in absorbance at 340 nm, the activity of NAD+-dependent or NADH-dependent enzymes can be determined. msbioanalytical.com To measure total NAD+/NADH, a reducing agent can be added to convert all NAD+ to NADH, and the subsequent change in absorbance at 340 nm is measured. msbioanalytical.com
While simple and requiring inexpensive equipment, UV-Vis spectrophotometry can be susceptible to interference from other molecules in the sample that also absorb at 340 nm, which can lead to an overestimation of the NADH concentration. msbioanalytical.com
Table 3: UV-Vis Spectrophotometry Wavelengths for NAD(H) Analysis
| Compound | Peak Absorption Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Source |
| NAD+ | 259 | 16,900 | wikipedia.org |
| NADH | 259 and 339 | 16,900 and 6,220 | wikipedia.org |
Fluorescence Spectroscopy and Fluorometry
Fluorescence-based methods offer significantly higher sensitivity compared to absorbance-based assays for NAD(H) detection. libretexts.orgasdlib.org These techniques capitalize on the intrinsic fluorescence of NADH, while NAD+ is non-fluorescent. wikipedia.orglibretexts.org NADH exhibits an excitation maximum around 340 nm and an emission maximum in the range of 445-460 nm. msbioanalytical.comwikipedia.org
Fluorometric assays are often based on enzymatic cycling reactions that amplify the signal, allowing for the detection of very low concentrations of NAD+ and NADH. antibodies-online.cncellbiolabs.comabcam.com In these assays, NAD+ is reduced to NADH, which then reacts with a fluorometric probe to generate a highly fluorescent product. antibodies-online.cncellbiolabs.com The intensity of the fluorescence is directly proportional to the amount of NAD+ and NADH in the sample. antibodies-online.cncellbiolabs.com These assays can be performed in a high-throughput format using microplate readers. cellbiolabs.comabcam.com
Fluorescence spectroscopy can also be used to study the binding of NADH to proteins, as the fluorescence properties of NADH change upon binding. wikipedia.org Furthermore, fluorescence microscopy techniques utilize the fluorescence of NADH to monitor changes in the cellular redox state in living cells. wikipedia.org The detection sensitivity of fluorometric assays can be very high, with some kits reporting a detection limit of approximately 0.8 nM for NAD+. antibodies-online.cn
Table 4: Fluorometric Assay Parameters for NAD(H) Detection
| Parameter | Wavelength (nm) | Source |
| Excitation (NADH) | ~340 | msbioanalytical.comwikipedia.org |
| Emission (NADH) | 445-460 | wikipedia.org |
| Excitation (Fluorometric Probe) | 530-570 | antibodies-online.cncellbiolabs.comabcam.com |
| Emission (Fluorometric Probe) | 590-600 | antibodies-online.cncellbiolabs.comabcam.com |
Surface-Enhanced Raman Scattering (SERS)
Surface-Enhanced Raman Scattering (SERS) has emerged as a powerful, non-destructive analytical technique for the detection and characterization of NAD+ and related compounds. mdpi.commdpi.com This method offers a significant enhancement of the Raman scattering signal, by factors of 10³ to 10⁶, when molecules are adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver. nih.govclinmedjournals.org This enhancement allows for the detection of analytes at very low concentrations, even down to the single-molecule level. mdpi.comnih.gov
The primary mechanism behind SERS is electromagnetic enhancement, which results from the excitation of localized surface plasmons on the metal nanostructure. clinmedjournals.orgfrontiersin.org A secondary contribution comes from a chemical enhancement mechanism. frontiersin.org One of the key advantages of SERS is its ability to provide a unique vibrational fingerprint of the target molecule, allowing for specific identification even in complex biological matrices. nih.govpublish.csiro.au
In the context of NAD+ research, SERS has been used to study its adsorption and orientation on silver and gold surfaces. rsc.orgacs.org For instance, studies have shown that NAD+ can adsorb onto silver surfaces in an extended conformation, with the phosphate, ribose, nicotinamide, and adenine groups all interacting with the surface. rsc.org However, direct SERS detection of NADH can be challenging due to its instability at the alkaline pH levels often required. rsc.org To overcome this, an indirect enzyme-assisted method has been developed for the quantitative detection of NADH. This method uses NADH oxidase and horseradish peroxidase to generate a colored pigment that can be readily detected by SERS, achieving a low limit of detection. nih.gov
The high sensitivity and specificity of SERS make it a valuable tool for various applications, including the potential for in-situ analysis of NAD+ in biological systems and for the development of biosensors. mdpi.commdpi.comacs.org
Electrochemical Methods
Electrochemical methods offer a highly sensitive and selective approach for the detection and quantification of NAD+ and NADH. nih.govmdpi.com These techniques are advantageous due to their potential for miniaturization, rapid response times, and cost-effectiveness. mdpi.com
A variety of electrochemical sensors have been developed for NAD+ and NADH analysis. One approach involves the use of modified electrodes to facilitate the electrochemical oxidation of NADH at lower overpotentials, thereby improving sensitivity and reducing interference. mdpi.comabechem.com For example, carbon paste electrodes modified with zirconium dioxide nanoparticles have been shown to significantly decrease the overvoltage required for NADH oxidation, achieving a detection limit of 5.8 nM. abechem.com
Another innovative strategy utilizes DNA-based biosensors. In one such method, a molecular beacon-like DNA structure is assembled on a gold electrode. The presence of NAD+ activates E. coli DNA ligase, which induces a conformational change in the DNA, leading to a measurable electrochemical signal. nih.govresearchgate.net This technique demonstrates high selectivity for NAD+ over its analogs and achieves a detection limit of 1.8 nM. nih.gov
Enzyme-based electrochemical biosensors are also widely employed. These sensors often utilize dehydrogenases that specifically recognize NAD+ or NADH. For instance, a method using solution-phase Candida boidinii formate (B1220265) dehydrogenase (CbFDH) has been developed for detecting NAD+ in human blood plasma. rsc.org In this assay, CbFDH catalyzes the conversion of NAD+ to NADH, which is then quantified electrochemically. The assay is rapid, completing within one minute, and exhibits a linear response over a broad concentration range. rsc.org
These diverse electrochemical approaches provide robust and versatile platforms for the accurate measurement of NAD+ and NADH in various biological samples.
Bioluminescence Assays
Bioluminescence assays have become a cornerstone for the sensitive and high-throughput quantification of NAD+ and NADH in biological samples. avantorsciences.comdiva-portal.org These assays are based on the principle of coupling the NAD+/NADH redox cycle to a light-producing luciferase reaction. researchgate.netnih.gov
A common format for these assays is a homogeneous, single-reagent-addition system. avantorsciences.com In a typical NAD+/NADH assay, an NAD cycling enzyme is used to convert NAD+ to NADH. This NADH, along with any pre-existing NADH in the sample, then reduces a proluciferin substrate to luciferin (B1168401) in a reaction catalyzed by a reductase enzyme. The newly formed luciferin is then quantified by a luciferase, such as Ultra-Glo™ Recombinant Luciferase, which generates a light signal directly proportional to the total amount of NAD+ and NADH in the sample. avantorsciences.comnih.gov This enzymatic cycling serves to amplify the signal, thereby increasing the sensitivity of the assay. avantorsciences.comresearchgate.net
One of the major advantages of bioluminescence assays is their high specificity and sensitivity, with detection limits in the nanomolar range. diva-portal.orgkarger.comresearchgate.net This allows for the measurement of NAD+ and NADH levels in a small number of cells, making them well-suited for high-throughput screening applications. nih.govresearchgate.net Furthermore, by incorporating specific sample processing steps, these assays can be adapted to measure the individual concentrations of NAD+ and NADH, allowing for the determination of the NAD+/NADH ratio. avantorsciences.com
These assays have been successfully applied to various research areas, including the screening of compounds that modulate NAD+ levels and the study of cellular metabolism in response to different stimuli. diva-portal.orgnih.gov The simplicity of the "add-mix-read" protocol makes them particularly amenable to automation. avantorsciences.com
| Assay Feature | Description | Reference |
| Principle | Enzymatic cycling coupled to a luciferase reaction produces light proportional to NAD+/NADH levels. | avantorsciences.comresearchgate.netnih.gov |
| Sensitivity | High, with detection limits in the nanomolar range (e.g., ~0.5 nM). | diva-portal.orgkarger.comresearchgate.net |
| Format | Homogeneous, single-reagent addition, suitable for high-throughput screening. | avantorsciences.com |
| Specificity | Can be designed to be highly specific for non-phosphorylated NAD+ and NADH. | avantorsciences.com |
| Applications | Measuring total NAD+/NADH, determining NAD+/NADH ratios, inhibitor screening. | diva-portal.orgnih.gov |
Purity Assessment and Isomer Differentiation of NADH (e.g., 1,4-NADH, 1,2-NADH, 1,6-NADH)
The purity of NADH preparations is critical for accurate biochemical and cellular studies, as the presence of isomers other than the biologically active 1,4-NADH can lead to erroneous results. The primary isomers of concern are 1,2-NADH and 1,6-NADH, which can form during chemical reduction or degradation. mpg.de
Several analytical techniques are employed to assess the purity of NADH and differentiate between its isomers. High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying NAD+, NADH, and its various isomers. lancs.ac.uknih.gov By using UV-Vis absorbance detection at different wavelengths, it is possible to distinguish between the different forms. For example, 1,4-NADH has a characteristic absorbance peak at 340 nm, which is absent in NAD+ and other isomers. mpg.delancs.ac.uk A combination of HPLC with UV-Vis spectroscopy allows for the tracking of both the consumption of NAD+ and the formation of specific NADH isomers. lancs.ac.uk
Enzymatic assays can also be used to determine the concentration of the active 1,4-NADH isomer. rsc.org Enzymes such as alcohol dehydrogenase specifically recognize and react with 1,4-NADH, allowing for its selective quantification. By measuring the change in absorbance at 340 nm before and after the enzymatic reaction, the amount of 1,4-NADH can be determined. rsc.org
It is important to note that some NADH isomers, such as 1,2-NADH, are unstable and can rapidly decompose under certain conditions, for instance, in a phosphate buffer at a pH of 7 or lower. mpg.de The presence of specific cellular repair pathways that remove damaged forms of NAD(P)H, such as 1,2- and 1,6-NAD(P)H, highlights the biological importance of maintaining the purity of the NADH pool. nih.gov
A combination of analytical methods, such as HPLC and enzymatic assays, provides the most comprehensive approach for the purity assessment and isomer differentiation of NADH. lancs.ac.uk
Imaging and Sensing of Intracellular Nicotinamide Adenine Dinucleotide
Visualizing and quantifying the levels and dynamics of NAD+ and NADH within living cells is crucial for understanding their roles in cellular processes. Advanced microscopy and biosensor technologies have enabled the real-time, spatially resolved measurement of these coenzymes in their native environment.
Fluorescence Lifetime Imaging Microscopy (FLIM)
Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful, non-invasive technique used to map the metabolic state of living cells by measuring the fluorescence lifetime of endogenous fluorophores, primarily NADH and NADPH (collectively referred to as NAD(P)H). spiedigitallibrary.orgspringernature.com The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. researchgate.net This lifetime is highly sensitive to the molecule's local environment and conformational state. spiedigitallibrary.orgspringernature.com
NAD(P)H exists in two main states within the cell: a free, unbound form and a protein-bound form. These two states have distinct fluorescence lifetimes. Free NAD(P)H has a short lifetime of approximately 0.4 ns, while the protein-bound form has a longer lifetime, typically ranging from 1 to 5 ns. spiedigitallibrary.orgmdpi.com The ratio of free to bound NAD(P)H is indicative of the cell's metabolic activity, with a higher proportion of free NAD(P)H often associated with glycolysis and a higher proportion of bound NAD(P)H linked to oxidative phosphorylation. mdpi.com
FLIM can distinguish between these two populations of NAD(P)H, providing a quantitative measure of the cellular redox state. nih.gov By analyzing the fluorescence decay at each pixel of an image, FLIM can generate maps of the average fluorescence lifetime, revealing spatial variations in metabolic activity within and between cells. mdpi.comnih.gov
This technique has been widely applied in various fields, including cancer research to identify metabolic shifts in tumor cells (the Warburg effect) and in neuroscience to study the metabolic state of neurons. springernature.comnih.gov The label-free nature of NAD(P)H FLIM makes it an ideal tool for studying cellular metabolism in real-time without the need for external probes that could perturb the system. nih.gov
| NAD(P)H State | Typical Fluorescence Lifetime (ns) | Associated Metabolic Pathway | Reference |
| Free | ~0.4 | Glycolysis | spiedigitallibrary.orgmdpi.com |
| Protein-Bound | 1 - 5 | Oxidative Phosphorylation | spiedigitallibrary.orgmdpi.com |
Genetically Encoded Fluorescent Biosensors
Genetically encoded fluorescent biosensors have revolutionized the study of intracellular NAD+ and NADH by enabling their direct and dynamic measurement in living cells with high spatial and temporal resolution. biorxiv.orgresearchgate.net These biosensors are proteins engineered to change their fluorescence properties upon binding to NAD+ or NADH. researchgate.netfr-biotechnology.com
Several types of NAD+/NADH biosensors have been developed, many of which are based on bacterial Rex-family proteins, which are transcription factors that naturally bind NADH. researchgate.netsfrbm.org These NADH-binding domains are often fused with fluorescent proteins, such as circularly permuted fluorescent proteins (cpFPs). researchgate.net The binding of NADH induces a conformational change in the sensor protein, which in turn alters the fluorescence intensity or emission spectrum of the fused fluorescent protein. oup.com
Examples of such biosensors include:
Peredox: A ratiometric sensor that reports the NADH/NAD+ ratio. It consists of two NADH/NAD+ binding domains fused to the fluorescent proteins tSapphire and mCherry. Binding of NADH increases the fluorescence of tSapphire, while mCherry serves as an internal reference. oup.comharvard.edu
SoNar: A highly responsive sensor for the NAD+/NADH ratio. researchgate.netfr-biotechnology.com
LigA-cpVenus: A radiometric sensor for free NAD+ based on a bacterial DNA ligase and a circularly permuted Venus fluorescent protein. Its fluorescence decreases upon NAD+ binding. researchgate.netnih.gov
FiNAD: A sensor that increases its fluorescence in response to NAD+. researchgate.net
BRET-based sensors: Sensors that utilize Bioluminescence Resonance Energy Transfer (BRET) between a luciferase and a fluorescent protein to report on NAD+ levels. biorxiv.org
A key advantage of genetically encoded biosensors is that they can be targeted to specific subcellular compartments, such as the nucleus, mitochondria, or cytosol, allowing for the measurement of NAD+ and NADH levels in distinct organellar pools. biorxiv.orgnih.gov This has provided valuable insights into the compartmentalization of NAD+ metabolism. These sensors have been instrumental in high-throughput screening for compounds that modulate NAD+ levels and in studying the spatiotemporal dynamics of NAD+ metabolism in various physiological and pathological contexts. biorxiv.orgfr-biotechnology.com
| Biosensor | Principle | Target | Reference |
| Peredox | Ratiometric fluorescence (FRET) | NADH/NAD+ ratio | oup.comharvard.edu |
| SoNar | Ratiometric fluorescence | NAD+/NADH ratio | researchgate.netfr-biotechnology.com |
| LigA-cpVenus | Radiometric fluorescence | Free NAD+ | researchgate.netnih.gov |
| FiNAD | Intensimetric fluorescence | NAD+ | researchgate.net |
| NS-Goji, NS-Olive, NS-Grapefruit | BRET/FRET | NAD+ | biorxiv.org |
In Vitro Experimental Models in Nicotinamide Adenine Dinucleotide Research
In vitro experimental models are indispensable for dissecting the intricate roles of Nicotinamide Adenine Dinucleotide (NAD+) in cellular physiology and pathology. These systems offer controlled environments to investigate NAD+ metabolism, its regulation, and its impact on specific cell types and biological processes.
Cell culture models provide a powerful platform to study NAD+ dynamics at the cellular level. By using specific cell types, researchers can elucidate the tissue- and cell-specific aspects of NAD+ metabolism.
Keratinocytes:
Normal human epidermal keratinocytes (NHEK) are frequently used to understand the role of NAD+ in skin health and aging. Studies have shown that keratinocytes can utilize the Preiss-Handler pathway for NAD+ synthesis, particularly when supplemented with nicotinic acid (NA). mdpi.com In cultured keratinocytes, NA supplementation has been found to significantly up-regulate intracellular NAD+ levels, in contrast to nicotinamide (NAM), nicotinamide mononucleotide (NMN), and nicotinamide riboside (NR), which did not produce the same effect. mdpi.com This suggests that NA may be a suitable candidate for topical applications aimed at boosting skin NAD+ levels. researchgate.net
Furthermore, increasing cellular NAD+ in keratinocytes has been demonstrated to improve mitochondrial function and activate mitophagy, the process of clearing damaged mitochondria. nih.gov In response to cellular stress, such as that induced by DNA alkylating agents, NAD+ has been shown to act as a protective factor. researchgate.net For instance, in immortalized human keratinocytes (HaCaT cells), supplementation with the NAD+ precursor nicotinamide riboside (NR) increased NAD+ levels and enhanced the PARP response, a key DNA repair pathway. researchgate.net However, this did not necessarily translate to improved DNA damage repair or reduced cytotoxicity under all conditions. researchgate.net The balance of NAD+ metabolism is crucial, as inhibiting its synthesis with agents like FK866 can lead to premature differentiation and senescence in primary human keratinocytes. nih.gov
Below is an interactive data table summarizing the effects of different NAD+ precursors on cultured keratinocytes:
| Cell Type | Precursor | Concentration | Effect on NAD+ Levels | Pathway Implicated | Reference |
| NHEK | Nicotinic Acid (NA) | 10-30 μM | Significant Increase | Preiss-Handler | mdpi.comresearchgate.net |
| NHEK | Nicotinamide (NAM) | Up to 100 μM | No Significant Increase | - | mdpi.com |
| NHEK | Nicotinamide Mononucleotide (NMN) | Up to 100 μM | No Significant Increase | - | mdpi.com |
| NHEK | Nicotinamide Riboside (NR) | Up to 100 μM | No Significant Increase | - | mdpi.com |
| HaCaT | Nicotinamide Riboside (NR) | Not Specified | Increase | Salvage | researchgate.net |
| Primary Keratinocytes | FK866 (Inhibitor) | Not Specified | Decrease | Salvage | nih.gov |
Macrophages:
Macrophages are key immune cells whose function is tightly linked to their metabolic state, with NAD+ playing a central role. Research has shown that both the de novo and salvage pathways of NAD+ synthesis are important for sustaining the inflammatory phenotype of macrophages. frontiersin.org The NAD+ precursor dihydronicotinamide riboside (NRH) has been found to be particularly potent in increasing NAD+ levels in both bone marrow-derived macrophages (BMDMs) and the human macrophage-like cell line THP-1. frontiersin.org This boost in NAD+ by NRH can promote a pro-inflammatory (M1) phenotype, characterized by the increased expression of cytokines and chemokines. frontiersin.org
Conversely, NAD+ has also been shown to have anti-inflammatory effects. In macrophages, NAD+ treatment can block the non-canonical inflammasome pathway by impeding the expression of caspase-11, thereby reducing the release of pro-inflammatory cytokines like IL-1β and preventing pyroptotic cell death. elifesciences.orgelifesciences.org This dual role highlights the complex and context-dependent function of NAD+ in regulating macrophage activity.
The following table details research findings on NAD+ in macrophage cell cultures:
| Cell Line/Type | Treatment | Key Findings | Reference |
| THP-1 and BMDMs | Dihydronicotinamide Riboside (NRH) | Potently increased NAD+ levels and promoted a pro-inflammatory phenotype. | frontiersin.org |
| RAW 264.7 | FK866 (NAMPT inhibitor) | Reduced total NAD+ levels by ~60% within 3 hours. | plos.org |
| BMDMs | NAD+ | Inhibited non-canonical inflammasome activation by reducing caspase-11 expression. | elifesciences.orgelifesciences.org |
| Human Macrophages (from PBMC) | NAD+ | Dampened IL-1β secretion and pyroptosis induced by intracellular LPS. | elifesciences.org |
Moving beyond isolated cells, tissue slices and perfused organ systems provide a more integrated model to study NAD+ metabolism within the context of tissue architecture and intercellular communication. These ex vivo methods allow for the investigation of NAD+ dynamics, synthesis, and consumption in a controlled environment while preserving the complex interactions between different cell types within a tissue. nih.govresearchgate.net
For instance, studies using perfused rat and mouse livers have revealed species-dependent differences in the metabolism of extracellular NAD+. researchgate.net In the perfused mouse liver, NAD+ is almost completely metabolized to ADP-ribose and nicotinamide. researchgate.net In contrast, perfused rat livers produce a wider range of metabolites, including ADP-ribose, uric acid, and nicotinamide. researchgate.net
Perfused organ models are also valuable for assessing the therapeutic potential of NAD+ modulation. In a model of ischemic lung injury, ex vivo lung perfusion (EVLP) with NAD+ was shown to improve lung function. mdpi.comresearchgate.net Specifically, high concentrations of NAD+ in the perfusate led to improved vascular flow, lower pulmonary arterial pressure, and enhanced oxygenation capacity. mdpi.comresearchgate.net These findings suggest that targeting NAD+ metabolism could be a viable strategy for protecting organs from ischemia-reperfusion injury.
Desorption electrospray ionization-mass spectrometry imaging (DESI-MSI) has been successfully applied to aortic tissue slices from mice to visualize the distribution of NAD+ and related metabolites. ahajournals.org This technique allows for the spatial mapping of these molecules without the need for extensive sample preparation, minimizing the risk of metabolic degradation. ahajournals.org
Mitochondria are central hubs of NAD+ metabolism, and isolated mitochondrial preparations are crucial for directly studying the mechanisms of NAD+ transport and synthesis within these organelles. For a long time, the inner mitochondrial membrane was considered impermeable to NAD+. However, recent studies using isolated mitochondria from murine and human sources have challenged this view, providing evidence for the existence of a dedicated mitochondrial NAD+ transporter. nih.govnih.gov
Experiments with isolated mitochondria have shown that they can synthesize NAD+ from NMN, but this newly synthesized NAD+ does not appear to localize to the mitochondrial matrix or effectively support oxidative phosphorylation. nih.govnih.govelifesciences.org Furthermore, isolated mitochondria are unable to produce NAD+ from NAM. nih.govnih.gov These findings suggest that the import of intact NAD(H) from the cytosol is the primary mechanism for maintaining the mitochondrial NAD+ pool. nih.govnih.govelifesciences.org
The table below summarizes key findings from studies using isolated mitochondrial preparations:
| Source of Mitochondria | Precursor/Substrate | Key Findings | Reference |
| Murine Skeletal Muscle & Liver | NMN | NAD+ is synthesized but does not localize to the matrix or support respiration effectively. | nih.govnih.gov |
| Murine Skeletal Muscle & Liver | NAM | No NAD+ production observed. | nih.govnih.gov |
| Murine and Human Cells | Isotopically Labeled NAD+ Precursors | Evidence for the import of intact NAD(H) into the mitochondria. | nih.govnih.govelifesciences.org |
| Yeast (Saccharomyces cerevisiae) | - | Overexpression of mitochondrial NAD+ carriers increases mitochondrial NAD+ content. | researchgate.net |
Computational and Theoretical Approaches
Computational and theoretical methods have become increasingly important in NAD+ research, providing powerful tools to analyze complex metabolic networks, simulate reaction mechanisms, and predict protein-ligand interactions.
Mathematical modeling allows for a systems-level understanding of NAD+ metabolism. frontiersin.org Stoichiometric models, often used in flux balance analysis (FBA), can predict metabolic flux distributions through large-scale networks under steady-state assumptions. frontiersin.orgmdpi.comnih.gov These models have been instrumental in exploring how cells might adjust their metabolism in response to changes in NAD+ availability. mdpi.com
More dynamic modeling approaches, which can incorporate time-series metabolome data, are also being developed to capture the temporal behavior of metabolic networks. frontiersin.org By integrating transcriptomic data from patient samples, mathematical models of NAD+ biosynthesis have been used to investigate metabolic heterogeneity in diseases like hepatocellular carcinoma. nih.gov These personalized models can help identify patient subgroups with distinct metabolic profiles and potentially guide therapeutic strategies. nih.gov For example, such models have suggested that patients with low levels of both Nicotinate (B505614) phosphoribosyltransferase (NAPRT) and Nicotinamide phosphoribosyltransferase (NAMPT) may have a poor prognosis and could potentially benefit from NAD+ supplementation. nih.gov
Metabolic flux analysis using stable isotope tracers is a powerful experimental and computational technique to measure the rates of NAD+ production and consumption in vivo. nih.gov This approach has revealed that NAD+ turnover rates vary significantly across different tissues. nad.lt
Quantum mechanics (QM) and hybrid QM/MM methods provide a high-resolution view of the chemical reactions involving NAD+. These approaches are used to study the catalytic mechanisms of NAD+-dependent enzymes and to understand the conformational dynamics of the NAD+ molecule itself.
QM/MM simulations have been employed to elucidate the catalytic mechanism of enzymes like nicotinamidase (Pnc1), which is involved in the NAD+ salvage pathway. rsc.org These studies can detail the reaction pathway, identify key amino acid residues, and calculate the energetic barriers of the catalytic cycle. rsc.org Similarly, QM/MM molecular dynamics simulations have been used to investigate the mechanism of NAD+-dependent protein deacetylation by Sir2 enzymes, revealing a highly dissociative and concerted displacement mechanism. nih.gov
These computational techniques are also used to improve the accuracy of molecular simulations. For instance, correction potentials derived from QM calculations have been developed to better describe the ribose puckering of the nicotinamide-ribonucleoside (NR) moiety of NAD+ in semiempirical QM/MM simulations. nih.gov This leads to a more accurate representation of the cofactor's conformational distribution, which is crucial for understanding its binding and reactivity in enzymatic systems. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations have become an indispensable tool for investigating the conformational dynamics of Nicotinamide Adenine Dinucleotide (NAD+) and its reduced form, NADH. These simulations provide insights into the structural flexibility of NAD(H) in different environments, which is crucial for understanding its function as both a coenzyme and a substrate. acs.org
In aqueous solutions, MD simulations have shown that both NAD+ and NADH exist in an equilibrium between open, extended conformations and compact, folded structures. mdpi.comnih.gov The folded state is stabilized by a reduction in the solvent-accessible surface area. acs.org The distance between the nicotinamide and adenine rings is a key parameter used to characterize these conformations, with simulations showing this distance can vary significantly, from as close as 3.2 Å to as wide as 17.9 Å. mdpi.com Early NMR studies suggested that NAD(H) adopts a folded conformation in solution, which is in rapid equilibrium with an open form. mdpi.com More recent MD simulations have refined this view, indicating a preference for open conformations in some cases, with multiple opening and closing events observed over nanosecond timescales. mdpi.com
The environment plays a critical role in the conformational preferences of NAD+. nih.gov Simulations have demonstrated that while folded conformations are more stable in polar solvents like water, dimethyl sulfoxide (B87167) (DMSO), and methanol, extended conformations are favored in more hydrophobic environments such as chloroform. nih.gov This is particularly relevant as enzymes typically bind NAD+ in an extended conformation. acs.orgnih.gov The hydrophobic environment within an enzyme's active site is thought to be important for stabilizing this unfolded, active conformation. nih.gov
MD simulations are also instrumental in studying the binding of NAD(H) to proteins. For instance, simulations of NAD+ binding to enzymes like UDP-galactose 4′-epimerase (GALE) and malate (B86768) dehydrogenase have revealed how mutations or environmental conditions can alter the conformational landscape, affecting binding affinity and catalytic efficiency. rsc.orgplos.org Steered molecular dynamics (SMD) simulations have been used to elucidate the unbinding process of NAD from enzymes like lactate (B86563) dehydrogenase (LDH) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), providing insights into potential substrate channeling. und.edu These simulations can calculate the forces and energies required to pull the ligand out of its binding pocket. und.edu
Furthermore, MD simulations have been applied to understand the function of sirtuins, a class of NAD+-dependent deacetylases. mdpi.com These studies have explored how the binding of NAD+ versus NADH can induce conformational changes in sirtuins, such as the opening of the enzyme structure. mdpi.com Simulations have also shed light on the role of different parts of the sirtuin protein, like the C-terminal region of SIRT2, which can act as an autoinhibitory region by partially blocking the NAD+ binding pocket. mdpi.com
Table 1: Conformational Characteristics of NAD(H) from Molecular Dynamics Simulations
| Molecule | Environment/State | Key Conformational Feature | Inter-ring Distance (Å) | Reference |
|---|---|---|---|---|
| NAD+ | Aqueous Solution | Multiple opening/closing events | 3.2 - 17.2 | mdpi.com |
| NADH | Aqueous Solution | Multiple opening/closing events | 3.4 - 17.9 | mdpi.com |
| NAD+ | Chloroform | Stable extended conformation | - | nih.gov |
| NAD(H) | Protein-bound (PDB analysis) | Highly extended conformation | Average: 14.0 (± 1.3) | mdpi.com |
| NAD+ | Formate Dehydrogenase | Near attack conformations for reaction | ~1.5% of simulation time | au.dkacs.org |
Theoretical Studies of Stereoselective Reduction Mechanisms
Theoretical studies, often employing quantum mechanical calculations, are crucial for understanding the stereoselective reduction mechanisms involving NADH and its analogs. These studies explore the potential energy surfaces of the molecules involved in hydride transfer reactions, providing insights into why a particular stereoisomer is preferentially formed. nih.gov
One area of focus is the conformational preferences of NADH analogs. Ab initio calculations have been used to explore the potential energy surfaces of various dihydropyridine (B1217469) derivatives, which serve as mimics for NADH. nih.gov These studies have shown that the conformational preferences can be controlled by the solvent environment. For example, a cisoid conformation might be most favorable in the gas phase or hydrophobic environments, while in polar solvents like methanol and water, a transoid conformation is preferred. nih.gov This has significant implications for enzymatic reactions, as the active sites of enzymes can provide a specific environment to favor a particular conformation, thereby controlling the stereoselectivity of the reduction. nih.gov
Computational studies have also been instrumental in explaining the stereoselectivity of enzymatic reactions. For instance, in the reduction of ketones by ketoreductases, a combination of quantum mechanical calculations and molecular dynamics simulations can be used to model the transition state of the reaction. pnas.org These models help to rationalize the observed enantiomeric ratios by examining the stability of the different diastereomeric transition state complexes. pnas.org The simulations can reveal how mutations in the enzyme's active site alter its size and shape, thereby favoring the binding of the substrate in an orientation that leads to a specific stereochemical outcome. pnas.org
Recent research has also explored non-enzymatic stereoselective reductions. Theoretical and experimental studies have shown that metal ions can facilitate the non-enzymatic, stereoselective reduction of keto acids by NADH. chemrxiv.orgchemrxiv.orgresearchgate.net Kinetic, mechanistic, and computational investigations help to elucidate the reaction mechanism and how stereochemistry is transferred in these systems. chemrxiv.orgchemrxiv.orgresearchgate.net This line of inquiry is particularly relevant to understanding the origins of metabolism and the role of coenzymes like NADH in prebiotic chemistry. chemrxiv.orgchemrxiv.orgresearchgate.net
Furthermore, theoretical studies have been applied to understand the mechanism of hydride transfer in enzymes like formate dehydrogenase. au.dkacs.org By combining MD simulations with ab initio calculations of the transition state, researchers can gain a detailed picture of the dynamic events leading to the reduction of NAD+. au.dkacs.org These studies can identify the key amino acid residues that hold the substrate in the correct position for reaction and facilitate the hydride transfer. au.dkacs.org
Table 2: Factors Influencing Stereoselectivity in NADH-dependent Reductions
| System | Method | Key Finding | Implication | Reference |
|---|---|---|---|---|
| NADH analogs | Ab initio calculations | Solvent controls conformational preference (cisoid vs. transoid). | Stereoselectivity can be controlled by the reaction environment. | nih.gov |
| Ketoreductase mutants | QM/MD simulations | Active site mutations alter the stability of diastereomeric transition states. | Enzyme engineering can be used to tailor stereoselectivity. | pnas.org |
| Non-enzymatic reduction | Kinetic, mechanistic, and computational studies | Metal ions can enable stereoselective reduction of keto acids by NADH. | Provides insights into the prebiotic evolution of metabolic pathways. | chemrxiv.orgchemrxiv.orgresearchgate.net |
| Formate Dehydrogenase | MD simulations and ab initio calculations | Specific residues position the substrate for stereospecific hydride transfer. | Elucidates the role of enzyme architecture in catalysis. | au.dkacs.org |
Bioinformatics and Molecular Evolutionary Analysis of NAD+/Sirtuin Pathways
Bioinformatics and molecular evolutionary analyses are powerful approaches for understanding the history and functional diversification of the NAD+/Sirtuin signaling pathway across different species. nih.govplos.org These studies involve comparing the gene and protein sequences of sirtuins and other related proteins from a wide range of organisms to infer their evolutionary relationships and selection pressures. nih.govplos.orgnih.gov
Phylogenetic analysis has been used to classify the sirtuin family into several classes (I-IV, U, and M). nih.govebi.ac.ukbiorxiv.org This classification is based on the sequence similarity of the conserved catalytic core domain, which is approximately 260-275 amino acids long. nih.govd-nb.infoaginganddisease.org Different classes of sirtuins are found in different domains of life; for example, eukaryotes have sirtuins in classes I-IV, while bacteria have them in classes II, III, and U. biorxiv.org Humans have seven sirtuins (SIRT1-7), which belong to classes I-IV and are located in different cellular compartments, including the nucleus, cytoplasm, and mitochondria. ebi.ac.ukmdpi.comuni-bayreuth.de
Molecular evolutionary studies have analyzed the selection pressures acting on genes in the NAD+/Sirtuin pathway. nih.govplos.org By comparing the rates of non-synonymous to synonymous substitutions in gene sequences, researchers can identify genes that are under purifying selection (highly conserved), positive selection (evolving rapidly), or neutral evolution. For example, an analysis of 10 genes in the NAD+/Sirtuin pathway across 51 species revealed that sirtuins (SIRT1, SIRT2, and SIRT6) are highly conserved, suggesting their fundamental importance. nih.govresearchgate.net In contrast, genes like Poly-ADP-ribose polymerase (PARP) showed signs of positive selection, which may be linked to changes in their interaction with other molecules and functional diversification. nih.govresearchgate.net
These analyses also shed light on the evolution of NAD+ biosynthesis pathways. The two main NAD+ salvage pathways, one involving the enzyme NAMPT and the other PNC1, have a complex evolutionary history with repeated gene losses in different lineages. oup.com Understanding the presence or absence of these genes in different species can provide insights into their metabolic strategies and the regulation of sirtuin activity. oup.com
The structural evolution of sirtuins is another area of investigation. While the catalytic core is conserved, the N- and C-terminal extensions are variable and can influence substrate specificity and protein-protein interactions. d-nb.info Bioinformatics analyses, combined with 3D structural modeling, can help to understand how changes in these regions have led to the diverse functions of sirtuins observed today. nih.gov
Table 3: Classification and Evolutionary Characteristics of Sirtuins and Related Pathway Genes
| Gene/Protein Family | Evolutionary Feature | Functional Significance | Reference |
|---|---|---|---|
| Sirtuins (SIRT1, SIRT2, SIRT6) | Highly conserved across taxa | Indicates fundamental and constrained functional roles. | nih.govresearchgate.net |
| PARP1 and PARP2 | Sites under positive selection | Suggests functional diversification and adaptation. | nih.govresearchgate.net |
| Sirtuin Family | Divided into multiple classes (I-IV, U, M) based on phylogeny | Different classes have distinct substrate specificities and cellular localizations. | nih.govebi.ac.ukbiorxiv.org |
| NAMPT and PNC1 | Complex history of gene loss across animal evolution | Reflects diverse strategies for NAD+ biosynthesis and sirtuin regulation. | oup.com |
Future Directions in Nicotinamide Adenine Dinucleotide Research
Elucidating Novel Functions and Regulatory Mechanisms of Nicotinamide (B372718) Adenine (B156593) Dinucleotide
The classical role of NAD as a crucial coenzyme in redox reactions is well-established, facilitating energy production through pathways like glycolysis and the citric acid cycle. ontosight.ainih.gov However, ongoing research is continuously expanding our understanding of its non-redox functions, revealing a complex web of regulatory roles in cellular processes. oup.comtandfonline.com
Future investigations are poised to delve deeper into these non-canonical functions. One emerging area of interest is the role of NAD in RNA biology. Recent discoveries have shown that NAD can act as a 5' cap on certain RNA molecules in both prokaryotes and eukaryotes, suggesting a previously unknown layer of gene expression regulation. hkbu.edu.hk Elucidating the mechanisms that govern this "NAD capping" and the specific functions of these NAD-capped RNAs is a key direction for future research. hkbu.edu.hk
Furthermore, the intricate interplay between NAD and various cellular signaling pathways continues to be a fertile ground for discovery. NAD+ is a substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in processes ranging from DNA repair and epigenetic regulation to inflammation and cell death. ascb.orgresearchgate.net Understanding how the availability of NAD+ within different cellular compartments influences the activity of these enzymes is a critical area of investigation. nih.gov Future research will likely focus on identifying novel NAD+-consuming enzymes and unraveling the complex feedback loops that govern NAD+ homeostasis. mdpi.com The compartmentalization of NAD+ pools within the cell, and how these distinct pools are maintained and utilized, is another key question that researchers are actively working to answer. nih.gov
Advancements in Analytical and Imaging Technologies for Nicotinamide Adenine Dinucleotide
A significant challenge in NAD research has been the development of sensitive and specific methods to measure and visualize this dynamic molecule within living systems. The coming years are expected to see substantial progress in analytical and imaging technologies, providing researchers with unprecedented tools to study NAD metabolism and signaling in real-time.
Innovations in mass spectrometry imaging (MSI) are enabling the spatial mapping of NAD+ and its metabolites within tissues, offering insights into how their distribution changes in health and disease. biorxiv.orgbiorxiv.org Techniques like ion mobility-mass spectrometry are improving the ability to confidently identify and quantify NAD+ and related molecules in situ. biorxiv.orgbiorxiv.org These advancements will be crucial for understanding the tissue-specific roles of NAD+ and how its metabolism is altered in various pathological conditions. biorxiv.org
Fluorescence lifetime imaging microscopy (FLIM) is another powerful technique being refined for NAD research. nih.govresearchgate.net FLIM allows for the non-invasive imaging of the autofluorescent coenzymes NAD(P)H and FAD, providing a window into cellular metabolic activity. nih.gov Ongoing developments aim to simplify and speed up FLIM data acquisition and analysis, making it more suitable for high-throughput studies and even clinical applications. nih.gov The ability to separate the signals of NADH and NADPH will be a significant step forward in understanding their distinct roles in cellular redox balance. researchgate.net
The development of genetically encoded biosensors for NAD(H) and NADP(H) has also revolutionized the field, allowing for the real-time monitoring of these redox couples within specific cellular compartments. researchgate.net Future advancements in biosensor design will likely lead to sensors with improved sensitivity, dynamic range, and specificity, further enhancing our ability to dissect the complexities of NAD homeostasis.
Integrative Systems Biology Approaches to Nicotinamide Adenine Dinucleotide Metabolism and Signaling
The multifaceted nature of NAD metabolism and its extensive connections to various cellular processes necessitate an integrative systems biology approach. By combining multi-omics data with computational modeling, researchers can construct a more holistic picture of how NAD+ influences cellular function and how its dysregulation contributes to disease.
Genome-scale metabolic models (GEMs) are becoming increasingly sophisticated tools for studying NAD metabolism. e-enm.orgnih.gov These models can be used to simulate metabolic fluxes and predict how the cell will respond to changes in NAD+ availability. nih.gov By integrating proteomics and metabolomics data into these models, researchers can gain a more accurate understanding of the metabolic reprogramming that occurs in states of NAD+ depletion or excess. nih.govembopress.org This approach has the potential to identify novel therapeutic targets within the NAD metabolic network. embopress.org
Network biology is another powerful tool for unraveling the complexity of NAD signaling. By mapping the interactions between NAD+-dependent enzymes and their downstream targets, researchers can identify key nodes and pathways that are critical for cellular function. frontiersin.org This can help to prioritize targets for therapeutic intervention and to understand the potential off-target effects of drugs that modulate NAD metabolism.
The integration of data from different "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics, will be essential for building comprehensive models of NAD metabolism and signaling. e-enm.org This systems-level understanding will be crucial for developing personalized medicine approaches that target NAD+ metabolism based on an individual's unique genetic and metabolic profile. researchgate.net
Promotion of Cross-Disciplinary Research Initiatives in Nicotinamide Adenine Dinucleotide Biology
The broad relevance of NAD biology to a wide range of fields, from fundamental metabolism to aging and disease, underscores the importance of fostering cross-disciplinary research. ascb.orgnih.gov Conferences and research initiatives that bring together scientists with diverse expertise are crucial for driving innovation and accelerating the translation of basic discoveries into clinical applications. ascb.orgfebs.org
Collaborations between biochemists, molecular biologists, analytical chemists, computational biologists, and clinicians will be essential for tackling the complex questions that remain in NAD research. hkbu.edu.hk For example, the development of new analytical technologies requires the expertise of chemists and engineers, while the interpretation of the data generated by these technologies requires the knowledge of biologists and biochemists. hkbu.edu.hk Similarly, the development of new therapeutic strategies that target NAD+ metabolism will require close collaboration between basic scientists and clinicians to ensure that these strategies are both effective and safe. nih.gov
The establishment of research consortia and funding opportunities that specifically support interdisciplinary projects will be critical for fostering these collaborations. hkbu.edu.hk By breaking down the traditional silos between different scientific disciplines, the research community can more effectively harness the collective knowledge and expertise needed to unlock the full potential of NAD biology for improving human health. nih.gov
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing sodium-based compounds, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves controlled reactions under inert atmospheres (e.g., using sodium metal with halogenated precursors). Purity validation requires spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC). For reproducibility, document reaction conditions (temperature, solvent, stoichiometry) and adhere to protocols from primary literature . Characterization should follow guidelines for new compounds, including elemental analysis and crystallographic data .
Q. How should researchers safely handle sodium in laboratory settings?
- Methodological Answer : Follow strict safety protocols: store sodium under inert oils, use fire-resistant gloves, and avoid contact with water. During reactions, monitor exothermic processes and ensure proper ventilation. Reference institutional SOPs for hazardous materials, which mandate real-time hazard notifications and prohibit unattended reactions involving sodium .
Q. What analytical techniques are most effective for characterizing sodium compounds?
- Methodological Answer : Combine X-ray diffraction (XRD) for structural analysis, atomic absorption spectroscopy (AAS) for quantification, and mass spectrometry (MS) for molecular weight determination. Cross-validate results with computational models (e.g., DFT) to resolve ambiguities. Raw data should be archived in appendices, with processed data in the main text .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for sodium compounds across studies?
- Methodological Answer : Conduct a systematic review of experimental variables (e.g., solvent polarity, temperature gradients) and replicate studies under controlled conditions. Use meta-analysis to identify confounding factors. Prioritize peer-reviewed studies with transparent methodologies and raw data availability . For unresolved discrepancies, propose hypotheses for experimental validation, such as kinetic isotope effects or steric hindrance .
Q. What statistical frameworks are appropriate for analyzing sodium’s environmental impact in longitudinal studies?
- Methodological Answer : Employ mixed-effects models to account for spatial-temporal variability. Use bootstrapping for small sample sizes and Bayesian inference for probabilistic risk assessment. Ensure data alignment with standardized metrics (e.g., EPA guidelines) and disclose uncertainties arising from instrument sensitivity .
Q. How to design experiments isolating sodium’s role in multi-component catalytic systems?
- Methodological Answer : Implement fractional factorial designs to deconvolute variables (e.g., catalyst loading, solvent). Use isotopic labeling (e.g., ²³Na NMR) to track sodium’s participation. Validate findings with control experiments (e.g., sodium-free analogs) and computational simulations (MD/DFT). Document milestones and task distribution to ensure reproducibility .
Q. What strategies enhance reproducibility in sodium-based electrochemical studies?
- Methodological Answer : Standardize electrode preparation, electrolyte composition, and cycling protocols. Share raw cyclic voltammetry data and impedance spectra in supplementary files. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Cross-laboratory validation is critical to confirm findings .
Methodological Best Practices
- Data Interpretation : Distinguish raw vs. processed data; use error bars and confidence intervals to quantify variability .
- Literature Review : Cite primary sources, avoid over-reliance on secondary reviews, and use systematic review standards (e.g., PRISMA) .
- Ethical Reporting : Disclose conflicts of interest, acknowledge funding sources, and avoid jargon in public-facing summaries .
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
